molecular formula C25H28N6O2 B612041 XL019 CAS No. 945755-56-6

XL019

Cat. No.: B612041
CAS No.: 945755-56-6
M. Wt: 444.5 g/mol
InChI Key: ISOCDPQFIXDIMS-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

XL019 is a selective inhibitor of the cytoplasmic tyrosine kinase JAK2. An IND for this compound was filed by Exelixis in May 2007.
JAK2 Inhibitor this compound is an orally bioavailable inhibitor of Janus-associated kinase 2 (JAK2) with potential antineoplastic activity. This compound inhibits the activation of JAK2 as well as the mutated form JAK2V617F, which may result in the inhibition of the JAK-STAT signaling pathway and may induce apoptosis. The JAK2 mutated form JAK2V617F has a valine-to-phenylalanine modification at position 617 and plays a key role in tumor cell proliferation and survival.

Properties

IUPAC Name

(2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOCDPQFIXDIMS-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945755-56-6
Record name XL-019
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945755566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name XL-019
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L1AM42NVA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

XL019: A Dual-Mechanism Approach to Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of action of XL019, a potent and selective small molecule inhibitor, in cancer cells. This compound primarily targets the Janus kinase 2 (JAK2), a critical mediator of cytokine and growth factor signaling, and also exhibits a secondary, JAK/STAT-independent activity through the inhibition of P-glycoprotein (P-gp), a key contributor to multidrug resistance. This dual functionality positions this compound as a compound of significant interest in oncology research and development.

Core Mechanism of Action: JAK2 Inhibition and Disruption of the JAK/STAT Signaling Pathway

This compound is a potent and selective inhibitor of the cytoplasmic tyrosine kinase JAK2.[1] In preclinical studies, it has demonstrated high selectivity for JAK2 over other members of the JAK family, such as JAK1, JAK3, and TYK2.[2] The JAK/STAT signaling pathway plays a pivotal role in promoting cell growth and survival and is frequently dysregulated in various human tumors.[1]

The canonical JAK/STAT signaling cascade is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate members of the Signal Transducer and Activator of Transcription (STAT) family of proteins.[1] These phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors, driving the expression of genes involved in cell proliferation, differentiation, and apoptosis.

This compound competitively binds to the ATP-binding pocket of the JAK2 kinase domain, thereby inhibiting its catalytic activity. This action prevents the phosphorylation and activation of downstream STAT proteins, such as STAT3 and STAT5.[2] The inhibition of STAT phosphorylation effectively blocks the entire signaling cascade, leading to a reduction in the transcription of target genes essential for tumor cell survival and proliferation. Consequently, this can induce apoptosis in cancer cells that are dependent on this pathway.[2] this compound is effective against both the wild-type and the mutationally activated forms of JAK2, such as the JAK2V617F mutation commonly found in myeloproliferative neoplasms.[2]

Signaling Pathway Diagram: this compound Inhibition of the JAK/STAT Pathway

XL019_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Cytokine Receptor Cytokine Receptor Cytokine/Growth Factor->Cytokine Receptor Binds JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT JAK2->pSTAT Phosphorylates STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) STAT_dimer->Gene_Expression Translocates to Nucleus & Induces Transcription This compound This compound This compound->JAK2 Inhibits

Caption: this compound inhibits the JAK/STAT signaling pathway by targeting JAK2.

Secondary Mechanism of Action: P-glycoprotein (P-gp) Inhibition

In addition to its primary activity as a JAK2 inhibitor, this compound has been shown to function as a P-glycoprotein (P-gp) inhibitor.[3] P-gp, also known as ATP-binding cassette subfamily B member 1 (ABCB1), is a transmembrane efflux pump that actively transports a wide range of xenobiotics, including many anticancer drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells, which significantly limits the efficacy of chemotherapy.

This compound has been demonstrated to inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents that are P-gp substrates, such as vincristine.[3] This P-gp inhibitory function of this compound appears to be independent of the JAK/STAT signaling pathway.[3] By blocking the efflux of cytotoxic drugs, this compound can re-sensitize drug-resistant cancer cells to conventional chemotherapy.[3]

Logical Relationship Diagram: this compound Overcoming Multidrug Resistance

XL019_Pgp_Inhibition cluster_cell Cancer Cell Chemotherapy Drug Chemotherapy Drug Intracellular Drug Concentration Intracellular Drug Concentration Chemotherapy Drug->Intracellular Drug Concentration Enters Cell P-gp P-gp P-gp->Chemotherapy Drug Effluxes Drug Intracellular Drug Concentration->P-gp Substrate for Cell Death Cell Death Intracellular Drug Concentration->Cell Death Induces This compound This compound This compound->P-gp Inhibits

Caption: this compound inhibits P-gp, increasing intracellular chemotherapy drug levels.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (nM)Source
JAK22.2[2]
JAK1130[2]
JAK3250[2]
TYK2340[2]
PDGFRβ125.4[2]
FLT3139.7[2]
Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) | Source | | :--- | :--- | :--- | | HEL 92.1.7 (Erythroleukemia) | STAT5 Phosphorylation Inhibition | 623 |[4] | | KG-1 (Acute Myeloid Leukemia) | STAT5 Phosphorylation Inhibition | 3398 |[4] | | Primary Human Erythroid Cells | EPO-stimulated STAT5 Phosphorylation Inhibition | 64 |[4] | | SET-2 (Essential Thrombocythemia) | Proliferation Inhibition | 386 |[4] | | L-1236 (Hodgkin's Lymphoma) | Proliferation Inhibition | 928 |[4] | | MV4-11 (Acute Myeloid Leukemia) | Proliferation Inhibition | 992 |[4] |

Table 3: In Vivo Antitumor Activity of this compound
Xenograft ModelDoseTumor Growth InhibitionApoptosis InductionSource
HEL 92.1.7200 mg/kg (bid)60%Not Reported[2]
HEL 92.1.7300 mg/kg (bid)70%11.3-fold increase[2]
DU145 (Prostate Cancer)Not Specified86%4-4.4 fold increase[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound's mechanism of action are provided below.

Janus Kinase (JAK) Enzymatic Activity Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide (e.g., IRS-1tide)

  • This compound at various concentrations

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the substrate peptide and ATP to each well.

  • Add the diluted this compound or vehicle control to the appropriate wells.

  • Initiate the kinase reaction by adding the respective recombinant JAK enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Record the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for STAT Phosphorylation

This protocol describes the detection of phosphorylated STAT proteins in cell lysates following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., HEL 92.1.7)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-phospho-STAT5, anti-total-STAT3, anti-total-STAT5, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for the desired time.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123

This protocol details a method to assess the P-gp inhibitory activity of this compound by measuring the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • P-gp overexpressing cancer cell line (e.g., KBV20C) and its parental sensitive cell line

  • Cell culture medium

  • This compound at various concentrations

  • Verapamil (positive control for P-gp inhibition)

  • Rhodamine 123

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed the cells in a 96-well black-walled plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound, verapamil, or vehicle control for a specified pre-incubation time.

  • Add Rhodamine 123 to each well and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Lyse the cells or measure the intracellular fluorescence directly using a fluorescence microplate reader or a flow cytometer.

  • An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates P-gp inhibition.

Experimental Workflow Diagram: P-gp Inhibition Assay

Pgp_Inhibition_Workflow Seed P-gp overexpressing cells Seed P-gp overexpressing cells Treat with this compound or controls Treat with this compound or controls Seed P-gp overexpressing cells->Treat with this compound or controls Add Rhodamine 123 Add Rhodamine 123 Treat with this compound or controls->Add Rhodamine 123 Incubate Incubate Add Rhodamine 123->Incubate Wash cells Wash cells Incubate->Wash cells Measure intracellular fluorescence Measure intracellular fluorescence Wash cells->Measure intracellular fluorescence Analyze data to determine P-gp inhibition Analyze data to determine P-gp inhibition Measure intracellular fluorescence->Analyze data to determine P-gp inhibition

Caption: Workflow for assessing P-gp inhibitory activity of this compound.

References

The Dual Function of XL019 in Cellular Signaling: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL019 is a potent and selective, orally bioavailable small molecule inhibitor of Janus-associated kinase 2 (JAK2), a critical mediator of signal transduction for various cytokines and growth factors.[1][2] This technical guide provides an in-depth analysis of the function of this compound in cell signaling, its mechanism of action, and a summary of its preclinical and clinical evaluation. Primarily, this compound competitively binds to the ATP-binding site of the JAK2 kinase domain, effectively blocking its catalytic activity and downstream signaling through the JAK-STAT pathway.[1][3] This inhibition is effective against both wild-type JAK2 and the constitutively active JAK2V617F mutant, which is frequently implicated in myeloproliferative neoplasms.[4][5] Beyond its canonical role as a JAK2 inhibitor, this compound has also been demonstrated to function as a P-glycoprotein (P-gp) inhibitor, suggesting a potential application in overcoming multidrug resistance in cancer cells.[6][7] This document will detail the molecular interactions of this compound, present quantitative data on its activity, outline key experimental methodologies for its characterization, and visualize its signaling pathways and experimental workflows.

Core Mechanism of Action: JAK2 Inhibition

This compound is a highly selective inhibitor of the cytoplasmic tyrosine kinase JAK2.[1] The JAK-STAT signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs.[8] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] Recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and modulation of target gene expression, which in turn regulates cellular processes such as proliferation, differentiation, and survival.[8]

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of JAK2, thereby preventing the phosphorylation and activation of STAT proteins, particularly STAT3 and STAT5.[1][2] This disruption of the JAK-STAT pathway can lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][4] this compound is effective against both the wild-type and the V617F-mutated form of JAK2, the latter being a key driver in many myeloproliferative neoplasms.[5]

Signaling Pathway Diagram: JAK-STAT Inhibition by this compound

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK2 JAK2 Receptor->JAK2 Activation JAK2->Receptor Phosphorylation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT Dimerization DNA Target Gene Transcription pSTAT->DNA Nuclear Translocation This compound This compound This compound->JAK2 Inhibition Proliferation Cell Proliferation & Survival DNA->Proliferation Impacts

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Kinase Inhibition
Target KinaseIC50 (nM)Selectivity vs. JAK2Reference
JAK2 2.2 -[3]
JAK1134.3>50-fold[3]
JAK3214.2>50-fold[3]
TYK2≥134>50-fold[2]
PDGFRβ125.4-[3]
FLT3139.7-[3]
Cellular Activity
Cell LineAssayIC50 (nM)Reference
Erythroid Cells (EPO-stimulated)STAT5 Phosphorylation64[3]
HEL.92.1.7 (Erythroleukemia)Proliferation6777[9]
SET-2 (Essential Thrombocythemia)Proliferation386[9]
L-1236 (Hodgkin's Lymphoma)Proliferation928[9]
MV4-11 (AML)Proliferation992[9]
Phase I Clinical Trial in Myelofibrosis
ParameterValueReference
Number of Patients30[2]
Dosing Regimen (Initial Cohorts)100, 200, 300 mg orally, days 1-21 of a 28-day cycle[2]
Terminal Half-life~21 hours[2]
Time to Steady StateDay 8[2]
Clinical Responses (IWG defined)3/30 (10%) patients[2]
Spleen Size Reduction (preliminary)33% to 100% in 5 of 6 evaluated patients[3]
Primary Dose-Limiting ToxicityNeurotoxicity (central and peripheral)[2]

Secondary Function: P-glycoprotein Inhibition

In addition to its primary activity as a JAK2 inhibitor, this compound has been shown to inhibit P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family.[6][7] P-gp is a key contributor to multidrug resistance in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[6] The inhibition of P-gp by this compound is independent of the JAK-STAT pathway and suggests a potential role for this compound in sensitizing drug-resistant cancer cells to antimitotic drugs like vincristine.[6][7]

Proposed Mechanism of P-gp Inhibition and Apoptosis Induction

When used in combination with a P-gp substrate chemotherapeutic agent (e.g., vincristine), this compound blocks the efflux of the drug, leading to its intracellular accumulation.[6] This increased intracellular concentration of the chemotherapeutic agent enhances its cytotoxic effects, leading to G2 phase cell cycle arrest and subsequent apoptosis.[4][6] This process is associated with the upregulation of p21 and the DNA damage marker pH2AX.[4][6]

Signaling Pathway Diagram: this compound-Mediated Sensitization to Chemotherapy

Pgp_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemo Chemotherapeutic (e.g., Vincristine) Chemo_in Intracellular Chemotherapeutic Chemo->Chemo_in Influx Pgp P-glycoprotein (P-gp) Pgp->Chemo Mediates Efflux Chemo_in->Chemo Efflux G2_arrest G2 Phase Arrest Chemo_in->G2_arrest Induces Apoptosis Apoptosis G2_arrest->Apoptosis Leads to p21_pH2AX Upregulation of p21 & pH2AX G2_arrest->p21_pH2AX This compound This compound This compound->Pgp Inhibition

Caption: this compound as a P-gp inhibitor, enhancing chemotherapy-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide an overview of the key experimental protocols used to characterize the function of this compound.

In Vitro JAK2 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of JAK2.

  • Reagents and Materials: Recombinant JAK2 enzyme, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase reaction buffer, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • A dilution series of this compound is prepared.

    • The recombinant JAK2 enzyme is incubated with the substrate and various concentrations of this compound in the kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent and a luminometer.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot for STAT Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation of STAT proteins in whole-cell lysates.

  • Cell Culture and Treatment: Cells are cultured to a suitable confluency and then treated with a cytokine to stimulate the JAK-STAT pathway in the presence or absence of this compound for a specified duration.

  • Lysate Preparation: Cells are washed with cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of a STAT protein (e.g., anti-phospho-STAT3).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized on an imaging system.

    • The membrane is often stripped and re-probed with an antibody for total STAT protein to confirm equal loading.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis in cells treated with this compound.

  • Cell Treatment: Cells are treated with this compound, a combination of this compound and a chemotherapeutic agent, or a vehicle control for a specified time.

  • Cell Staining:

    • Cells are harvested and washed with cold PBS.

    • Cells are resuspended in a binding buffer.

    • Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., propidium iodide, PI) are added to the cell suspension.

    • The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells are negative for both Annexin V and PI.

    • Early apoptotic cells are positive for Annexin V and negative for PI.

    • Late apoptotic or necrotic cells are positive for both Annexin V and PI.

P-glycoprotein Inhibition Assay (Calcein-AM)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM.

  • Cell Culture: P-gp overexpressing cells and a corresponding control cell line are cultured.

  • Inhibitor Incubation: Cells are pre-incubated with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • Substrate Loading: Calcein-AM, a non-fluorescent, cell-permeant dye, is added to the cells. Inside the cell, esterases cleave the AM group, converting it to the fluorescent calcein.

  • Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer. In P-gp expressing cells, calcein is effluxed, resulting in low fluorescence. Inhibition of P-gp by this compound leads to the intracellular accumulation of calcein and a corresponding increase in fluorescence.

  • Data Analysis: The increase in fluorescence in the presence of this compound is used to determine its P-gp inhibitory activity.

Experimental Workflow Diagram: P-gp Inhibition Assay

Pgp_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start: Culture P-gp overexpressing cells inhibitor_prep Prepare this compound dilution series start->inhibitor_prep preincubation Pre-incubate cells with this compound inhibitor_prep->preincubation add_calcein Add Calcein-AM to cells preincubation->add_calcein incubation Incubate to allow Calcein-AM uptake and conversion add_calcein->incubation measure_fluorescence Measure intracellular fluorescence incubation->measure_fluorescence analyze_data Analyze data and calculate IC50 measure_fluorescence->analyze_data end End: Determine P-gp inhibitory activity analyze_data->end

Caption: Workflow for assessing P-gp inhibition using the Calcein-AM assay.

Conclusion

This compound is a potent and selective JAK2 inhibitor that demonstrates significant activity against both wild-type and mutated forms of the enzyme. Its primary mechanism of action involves the direct inhibition of the JAK-STAT signaling pathway, leading to anti-proliferative and pro-apoptotic effects in cancer cells. Furthermore, the discovery of its function as a P-glycoprotein inhibitor opens up the possibility of its use in combination therapies to overcome multidrug resistance. While the clinical development of this compound was halted due to neurotoxicity, the extensive preclinical and early clinical data provide a valuable framework for understanding the therapeutic potential and challenges associated with targeting these critical cellular signaling pathways. The detailed experimental protocols and quantitative data presented in this guide serve as a comprehensive resource for researchers in the fields of oncology, signal transduction, and drug development.

References

An In-depth Technical Guide to XL019: A Selective JAK2 Inhibitor for Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

XL019 is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2), a critical mediator of signaling pathways that are frequently dysregulated in myeloproliferative neoplasms (MPNs).[1][2] The discovery of the activating JAK2 V617F mutation in a majority of patients with MPNs, such as polycythemia vera (PV) and essential thrombocythemia (ET), and approximately half of those with primary myelofibrosis (PMF), has established JAK2 as a key therapeutic target.[3][4] this compound has demonstrated significant preclinical activity in inhibiting both wild-type and mutated JAK2, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells.[5][6] A Phase I clinical trial in patients with myelofibrosis showed evidence of clinical activity, including reductions in spleen size and alleviation of constitutional symptoms.[7][8] However, the development of neurotoxicity led to the termination of the trial.[9][10] This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, preclinical and clinical findings, and the experimental protocols used in its evaluation.

Mechanism of Action: Selective JAK2 Inhibition

This compound is a reversible and selective inhibitor of the cytoplasmic tyrosine kinase JAK2.[1][6] JAK2 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines and growth factor receptors.[1][2] Upon activation, JAK2 phosphorylates members of the Signal Transducer and Activator of Transcription (STAT) family of proteins.[2] Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in cell growth, survival, and differentiation.[1]

In MPNs, the JAK2 V617F mutation leads to constitutive activation of the JAK-STAT pathway, driving the inappropriate proliferation of hematopoietic cells.[3][5] this compound inhibits the kinase activity of both wild-type JAK2 and the V617F mutant form, thereby blocking downstream STAT phosphorylation and interrupting this oncogenic signaling cascade.[5][11] This inhibition ultimately leads to decreased cell proliferation and increased apoptosis in malignant cells.[5][6]

Signaling Pathway Diagram

XL019_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates JAK2_V617F JAK2 V617F (Constitutively Active) JAK2_V617F->STAT Phosphorylates (Constitutively) pSTAT pSTAT STAT->pSTAT Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT->Gene_Transcription Promotes This compound This compound This compound->JAK2 Inhibits This compound->JAK2_V617F Inhibits

Caption: Mechanism of action of this compound in inhibiting the JAK-STAT signaling pathway.

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibition of JAK2 in a variety of preclinical assays.

Table 1: In Vitro Inhibitory Activity of this compound
TargetAssay TypeIC50 / KiSelectivity vs. JAK1, JAK3, TYK2Reference
JAK2 Cell-free kinase assayKi = 2 nM>50-fold[6]
JAK2 Cell-free kinase assayIC50 = 2.2 nM>50-fold[11]
JAK1 Cell-free kinase assayIC50 = 130 nM-[7]
JAK3 Cell-free kinase assayIC50 = 250 nM-[7]
TYK2 Cell-free kinase assayIC50 = 340 nM-[7]
EPO-stimulated pSTAT5 Primary human erythroid cellsIC50 = 64 nM>10-fold vs. other cell systems[6][11]
pSTAT5 (HEL92.1.7) Tumor cell lineIC50 = 623 nM-[6]
pSTAT5 (KG-1) Tumor cell lineIC50 = 3398 nM-[6]
Table 2: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeIC50Reference
SET-2 Essential Thrombocythemia386 nM[6]
L-1236 Hodgkin's Lymphoma928 nM[6]
MV4-11 Acute Myeloid Leukemia992 nM[6]
HEL92.1.7 Erythroleukemia6777 nM[6]
Table 3: In Vivo Efficacy of this compound in a HEL92.1.7 Xenograft Model
DoseScheduleTumor Growth InhibitionIncrease in ApoptosisReference
200 mg/kg Twice daily (BID)60%Not Reported[11]
300 mg/kg Twice daily (BID)70%11.3-fold[11]

Clinical Trial Data: Phase I in Myelofibrosis (NCT00595829)

A Phase I, open-label, dose-escalation study of this compound was conducted in 30 patients with primary myelofibrosis, post-polycythemia vera myelofibrosis, or post-essential thrombocythemia myelofibrosis.[9][10]

Table 4: Patient Demographics and Baseline Characteristics (N=30)
CharacteristicValueReference
Median Age (range) 64 years (47-87)[4]
JAK2 V617F Mutation Positive 76% (16 of 21 reported)[4]
Table 5: Clinical Activity of this compound in Myelofibrosis
Efficacy EndpointResultReference
International Working Group (IWG) Defined Responses 10% (3 of 30 patients)[9][10]
Spleen Size Reduction 33% to 100% in 5 of 6 evaluated patients[8]
Reduction in Erythropoietin-Independent Colony Formation Up to 39% and 100% in two evaluated patients[8]
Table 6: Pharmacokinetic and Pharmacodynamic Parameters of this compound
ParameterValueReference
Terminal Half-life (t½) Approximately 21 hours[9][10]
Time to Steady State By Day 8[9][10]
Pharmacodynamic Effect Correlation between this compound exposure and decreased STAT phosphorylation[7][8]
Table 7: Adverse Events Observed in the Phase I Trial
Adverse EventGradeIncidenceReference
Central and Peripheral Neurotoxicity All gradesOccurred in all patients at initial higher doses[9][10]
Peripheral Neuropathy Grade 1-213% (25 mg TIW), 38% (25 mg daily), 60% (50 mg daily)[9]
Fatigue Not specified30%[9]
Nausea Not specified30%[9]
Anemia (attributable to this compound) All grades7%[9]
Thrombocytopenia (attributable to this compound) All grades3%[9]

Experimental Protocols

Detailed, proprietary experimental protocols for the studies on this compound are not publicly available. The following sections describe the general methodologies based on the published literature.

In Vitro JAK2 Kinase Inhibition Assay

Principle: A cell-free biochemical assay was used to determine the direct inhibitory effect of this compound on JAK2 kinase activity.[9] The assay likely measured the phosphorylation of a substrate peptide by the JAK2 enzyme.

General Methodology:

  • Recombinant human JAK2 enzyme is incubated with a specific peptide substrate and adenosine triphosphate (ATP) in a suitable buffer.

  • This compound at various concentrations is added to the reaction mixture.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The amount of phosphorylated substrate is quantified. This is often done using methods like luminescence (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET).

  • The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from a dose-response curve.

STAT5 Phosphorylation Assay (Flow Cytometry)

Principle: This whole-cell assay measures the level of phosphorylated STAT5 (pSTAT5) in response to cytokine stimulation in the presence or absence of this compound. Flow cytometry allows for the quantification of pSTAT5 in specific cell populations.

General Methodology:

  • Cell Preparation: Hematopoietic cells (e.g., primary erythroid cells or cell lines like HEL92.1.7) are cultured and may be serum-starved to reduce baseline signaling.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified duration.

  • Cytokine Stimulation: A cytokine known to activate the JAK2-STAT5 pathway (e.g., erythropoietin - EPO) is added to stimulate the cells for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde to preserve the phosphorylation state, followed by permeabilization with an agent like methanol to allow antibody access to intracellular proteins.

  • Antibody Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5. Other antibodies for cell surface markers can be used for co-staining to identify specific cell populations.

  • Flow Cytometry Analysis: The fluorescence intensity of the pSTAT5 antibody in each cell is measured using a flow cytometer. The median fluorescence intensity (MFI) is used to quantify the level of pSTAT5.

  • Data Analysis: The IC50 value is determined by plotting the MFI against the concentration of this compound and fitting the data to a dose-response curve.

Cell Proliferation Assay

Principle: This assay determines the effect of this compound on the growth and viability of cancer cell lines.

General Methodology:

  • Cell Seeding: Cancer cells are seeded in multi-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound.

  • Incubation: The plates are incubated for a period of time, typically 48-72 hours, to allow for cell proliferation.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay. Common methods include MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures metabolic activity, or assays that measure ATP content (e.g., CellTiter-Glo).

  • Data Analysis: The absorbance or fluorescence is read using a plate reader. The percentage of cell viability relative to an untreated control is calculated, and the IC50 value is determined from the dose-response curve.

Xenograft Tumor Model

Principle: To evaluate the in vivo efficacy of this compound, human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored.

General Methodology:

  • Cell Implantation: A specific number of human cancer cells (e.g., HEL92.1.7) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at specified doses and schedules. The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration of treatment.

  • Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for markers of apoptosis.

Phase I Clinical Trial Protocol (NCT00595829)

Study Design: A multicenter, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of orally administered this compound in patients with myelofibrosis.[9]

Key Protocol Elements:

  • Patient Population: Adults with primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF, with intermediate or high-risk disease, and an ECOG performance status of ≤2.[9]

  • Dosing Regimen: Initial dose cohorts were 100, 200, and 300 mg administered orally on days 1-21 of a 28-day cycle.[9] The protocol was later amended to include lower doses due to neurotoxicity.[9]

  • Primary Objective: To determine the safety and tolerability of this compound.[7][8]

  • Secondary Objectives:

    • To determine the pharmacokinetic and pharmacodynamic profile of this compound.[7][8]

    • To evaluate the preliminary efficacy of this compound using the International Working Group (IWG) for Myelofibrosis Research and Treatment (IWG-MRT) response criteria.[7][8]

  • Pharmacodynamic Assessments:

    • Measurement of STAT phosphorylation in peripheral blood mononuclear cells.[7][8]

    • Quantification of JAK2 V617F allele burden.[4]

    • Assessment of erythropoietin-independent colony formation.[8]

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development In_Vitro In Vitro Studies Kinase_Assay JAK2 Kinase Inhibition Assay In_Vitro->Kinase_Assay pSTAT5_Assay pSTAT5 Inhibition Assay In_Vitro->pSTAT5_Assay Proliferation_Assay Cell Proliferation Assay In_Vitro->Proliferation_Assay In_Vivo In Vivo Studies Xenograft Xenograft Tumor Model In_Vivo->Xenograft Phase_I Phase I Clinical Trial (NCT00595829) Safety Safety & Tolerability Phase_I->Safety PK_PD Pharmacokinetics & Pharmacodynamics Phase_I->PK_PD Efficacy Preliminary Efficacy (IWG Criteria) Phase_I->Efficacy

Caption: Overall workflow for the evaluation of this compound from preclinical to clinical studies.

Conclusion and Future Directions

This compound is a potent and selective JAK2 inhibitor that demonstrated promising preclinical activity and early signs of clinical efficacy in patients with myeloproliferative neoplasms.[8][11] The rationale for targeting the JAK2 pathway in these diseases remains strong. However, the clinical development of this compound was halted due to the emergence of neurotoxicity, highlighting the importance of thorough safety and tolerability assessments for kinase inhibitors.[9][10]

The experience with this compound provides valuable insights for the development of future JAK2 inhibitors. A key challenge is to achieve a therapeutic window that maximizes efficacy while minimizing off-target effects and toxicities. Further research may focus on developing JAK2 inhibitors with different selectivity profiles or exploring combination therapies that could allow for lower, less toxic doses. Understanding the mechanisms underlying the neurotoxicity observed with this compound could also inform the design of safer and more effective therapies for patients with myeloproliferative neoplasms.

References

Investigating the Antineoplastic Activity of XL019: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antineoplastic activity of XL019, a potent and selective Janus kinase 2 (JAK2) inhibitor. The document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams.

Core Antineoplastic Mechanisms of this compound

This compound exhibits a dual mechanism of action contributing to its anticancer effects. Primarily, it functions as a selective inhibitor of JAK2, a critical enzyme in the JAK-STAT signaling pathway that is often dysregulated in various malignancies.[1] By inhibiting JAK2, this compound effectively blocks the downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis.[1]

Furthermore, this compound has been identified as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump responsible for multidrug resistance in cancer cells.[2][3] This activity allows this compound to sensitize resistant cancer cells to conventional chemotherapeutic agents.

Quantitative Assessment of Antineoplastic Activity

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
TargetIC50 (nM)Selectivity vs. JAK2
JAK22.2-
JAK1134.3>61-fold
JAK3214.2>97-fold

Data sourced from MedchemExpress, demonstrating the high selectivity of this compound for JAK2 over other JAK family kinases.[1]

Table 2: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma7.34
MCF7Breast Adenocarcinoma27.2
MDA-MB-231Breast Adenocarcinoma9.67
PC-3Prostate Carcinoma14.9

IC50 values were determined after 72 hours of treatment using an MTT assay.[1]

Table 3: In Vivo Antitumor Efficacy of this compound in a HEL.92.1.7 Xenograft Model
Treatment Group (Oral Administration)DurationTumor Growth Inhibition (%)
200 mg/kg (twice daily)14 days60
300 mg/kg (twice daily)14 days70

Data from a study in female nude mice with established HEL.92.1.7 xenograft tumors.[1]

Key Experimental Methodologies

This section details the protocols for the key experiments that have defined the antineoplastic profile of this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against JAK family kinases.

Methodology:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes were used.

  • A radiometric kinase assay was performed in a 96-well plate format.

  • Each reaction well contained the respective kinase, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and ATP radiolabeled with ³³P.

  • This compound was serially diluted and added to the wells to achieve a range of final concentrations.

  • The reaction was initiated by the addition of the ATP mixture and incubated at room temperature for a specified time (e.g., 60 minutes).

  • The reaction was terminated by the addition of phosphoric acid.

  • The phosphorylated substrate was captured on a filter membrane.

  • The amount of incorporated radioactivity was quantified using a scintillation counter.

  • IC50 values were calculated by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

Objective: To assess the antiproliferative effect of this compound on various cancer cell lines.

Methodology:

  • Human cancer cell lines (HCT-116, MCF7, MDA-MB-231, PC-3) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • This compound was dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium.

  • The cells were treated with a range of this compound concentrations for 72 hours.

  • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours at 37°C.

  • The resulting formazan crystals were dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • The absorbance was measured at 570 nm using a microplate reader.

  • Cell viability was expressed as a percentage of the untreated control, and IC50 values were determined.

Western Blot Analysis of STAT3 Phosphorylation

Objective: To confirm the inhibition of the JAK-STAT pathway by this compound in cancer cells.

Methodology:

  • Cancer cells (e.g., HEL.92.1.7) were treated with this compound at various concentrations for a specified duration.

  • Following treatment, cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration in the lysates was determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane was incubated overnight at 4°C with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

  • After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Band intensities were quantified using densitometry software, and the ratio of p-STAT3 to total STAT3 was calculated.

P-glycoprotein (P-gp) Inhibition Assay

Objective: To evaluate the ability of this compound to inhibit P-gp-mediated efflux in multidrug-resistant cancer cells.

Methodology:

  • P-gp overexpressing KBV20C cells and their sensitive parent KB cells were used.

  • Cells were incubated with the P-gp substrate, rhodamine 123, in the presence or absence of this compound or a known P-gp inhibitor (e.g., verapamil) as a positive control.

  • After incubation, cells were washed with cold PBS to remove extracellular rhodamine 123.

  • The intracellular accumulation of rhodamine 123 was measured by flow cytometry.

  • An increase in rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp efflux.

In Vivo Xenograft Tumor Model

Objective: To assess the in vivo antitumor activity of this compound.

Methodology:

  • Female athymic nude mice were subcutaneously injected with HEL.92.1.7 human erythroleukemia cells.

  • When tumors reached a palpable size, mice were randomized into treatment and control groups.

  • This compound was formulated for oral administration and given to the treatment groups at doses of 100, 200, and 300 mg/kg twice daily for 14 days. The control group received the vehicle.

  • Tumor volume and body weight were measured regularly throughout the study.

  • At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., histology, western blot for pharmacodynamic markers like p-STAT5).

  • Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3_inactive STAT3 (inactive) JAK2->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Translocation This compound This compound This compound->JAK2 Inhibition Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: this compound inhibits the JAK-STAT signaling pathway.

Pgp_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Chemo_out Chemotherapy (e.g., Vincristine) Chemo_in Chemotherapy Chemo_out->Chemo_in Influx Pgp P-glycoprotein (P-gp) Pgp->Chemo_out Efflux Chemo_in->Pgp Apoptosis Apoptosis Chemo_in->Apoptosis This compound This compound This compound->Pgp Inhibition

Caption: this compound enhances chemotherapy efficacy by inhibiting P-gp.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Kinase Inhibition (IC50) Cell_Viability Cell Viability (IC50) Western_Blot Western Blot (p-STAT3) Cell_Viability->Western_Blot Pgp_Assay P-gp Inhibition Cell_Viability->Pgp_Assay Xenograft Xenograft Model Western_Blot->Xenograft Pgp_Assay->Xenograft TGI Tumor Growth Inhibition Xenograft->TGI This compound This compound This compound->Kinase_Assay This compound->Cell_Viability

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a selective JAK2 inhibitor with potent antineoplastic activity demonstrated in both in vitro and in vivo preclinical models. Its dual mechanism of inhibiting the JAK-STAT pathway and overcoming multidrug resistance through P-gp inhibition makes it a promising candidate for further development. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug development professionals interested in the therapeutic potential of this compound.

References

Understanding the chemical structure and properties of XL019

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the JAK2 Inhibitor XL019

This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound, a potent and selective Janus kinase 2 (JAK2) inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is an orally bioavailable small molecule inhibitor of JAK2.[1] Its chemical identity and physical properties are summarized below.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide[2]
CAS Number 945755-56-6[3]
Molecular Formula C₂₅H₂₈N₆O₂[2]
Molecular Weight 444.53 g/mol [3]
SMILES C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5[4]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Solid[4]
Solubility Insoluble in Water and Ethanol[4]
Soluble in DMSO (≥11.125 mg/mL)[4]
Storage Store at -20°C[4]

Mechanism of Action

This compound is a potent and selective, ATP-competitive inhibitor of the cytoplasmic tyrosine kinase JAK2.[2][5] The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of signaling pathways activated by cytokines and growth factors.[4][6] These pathways regulate cell growth, survival, and differentiation.[6] this compound specifically targets JAK2, including its mutated form, JAK2V617F, which is a key driver in the pathophysiology of myeloproliferative neoplasms (MPNs) such as polycythemia vera and myelofibrosis.[1][2]

By inhibiting the kinase activity of JAK2, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[7][8] This disruption of the JAK-STAT signaling cascade leads to the inhibition of gene transcription responsible for cell proliferation and survival, ultimately inducing apoptosis in malignant cells.[1][5]

G Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Promotes This compound This compound This compound->JAK2 Inhibits

Figure 1. JAK-STAT Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound from various in vitro and in vivo studies.

Table 3: In Vitro Kinase Inhibition Profile of this compound

Target KinaseAssay TypeIC₅₀ (nM)Selectivity vs. JAK2
JAK2 Cell-free2.2[3]-
PDGFRβ Cell-free125.4[3]~57-fold
JAK1 Cell-free134.3[3]~61-fold
FLT3 Cell-free139.7[3]~63-fold
JAK3 Cell-free214.2[3]~97-fold
TYK2 Cell-free>134[7]>61-fold

Table 4: Cellular Activity of this compound

AssayCell SystemIC₅₀ (nM)
STAT5 Phosphorylation Inhibition EPO-stimulated erythroid cells64[3][9]
STAT5 Phosphorylation Inhibition HEL.92.1.7 cells623[9]
STAT5 Phosphorylation Inhibition KG-1 cells3398[9]
Proliferation Inhibition SET-2 cells (ET)386[9]
Proliferation Inhibition L-1236 cells (Hodgkin's Lymphoma)928[9]
Proliferation Inhibition MV4-11 cells (AML)992[9]
Proliferation Inhibition HEL.92.1.7 cells (Erythroleukemia)6777[9]

Table 5: In Vivo Efficacy of this compound in HEL.92.1.7 Xenograft Model

Dose (Oral)Dosing ScheduleDurationTumor Growth Inhibition
200 mg/kgTwice a day14 days60%[3][4]
300 mg/kgTwice a day14 days70%[3][4]

Table 6: Pharmacokinetic Parameters of this compound

SpeciesDoseParameterValue
Mouse10 mg/kg (p.o.)Cₘₐₓ5.24 µM[8]
t₁/₂1.94 hours[8]
Vd5.319 L/kg[8]
Human25-300 mg (oral)Terminal t₁/₂~21 hours[7][10]
Time to Steady StateDay 8[7][10]

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted on this compound are not fully disclosed in the public literature, this section provides generalized methodologies based on standard practices for the cited assays.

Synthesis of this compound

A specific, detailed synthesis protocol for this compound is not publicly available. However, based on its structure as a pyrrolidine-2-carboxamide derivative, a plausible synthetic route involves the coupling of a protected (S)-proline with a substituted aniline intermediate. The synthesis of related N-(substituted phenyl) pyrrolidine-2-carboxamides typically involves activating the carboxylic acid of proline (e.g., as an acid chloride) and reacting it with the corresponding amine in an appropriate solvent.

JAK2 Kinase Inhibition Assay (Biochemical)

The inhibitory activity of this compound against JAK family kinases was determined using a cell-free, ATP-dependent luciferase-coupled chemiluminescence assay.[7]

G Start Start Prepare Prepare Reaction: - Recombinant JAK2 - Poly(Glu,Tyr) Substrate - Kinase Buffer - this compound (Test Inhibitor) Start->Prepare Initiate Initiate Reaction: Add ATP Prepare->Initiate Incubate1 Incubate at RT (~45 min) Initiate->Incubate1 Terminate Terminate Kinase Reaction & Deplete remaining ATP (Add ADP-Glo™ Reagent) Incubate1->Terminate Incubate2 Incubate at RT (~45 min) Terminate->Incubate2 Convert Convert ADP to ATP (Add Kinase Detection Reagent) Incubate2->Convert Incubate3 Incubate at RT (~45 min) Convert->Incubate3 Measure Measure Luminescence (Luciferase Reaction) Incubate3->Measure End End Measure->End

Figure 2. Workflow for a Luciferase-Based JAK2 Kinase Assay.
  • Reaction Setup : In a 96-well plate, the recombinant JAK2 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and kinase assay buffer are combined.[3]

  • Inhibitor Addition : Serial dilutions of this compound (or vehicle control) are added to the wells.

  • Initiation : The kinase reaction is initiated by the addition of a specific concentration of ATP.

  • Incubation : The plate is incubated at room temperature to allow the phosphorylation reaction to proceed.

  • Detection : An ADP-Glo™ Kinase Assay is used to quantify the amount of ADP produced, which is proportional to kinase activity.[3] This involves terminating the kinase reaction, converting the generated ADP back to ATP, and then using luciferase to produce a luminescent signal that is measured with a luminometer.[3]

  • Data Analysis : The luminescent signal is used to calculate the percent inhibition at each this compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

STAT5 Phosphorylation Inhibition Assay (Cellular)

The ability of this compound to inhibit JAK2 signaling in a cellular context was assessed by measuring the phosphorylation of its downstream target, STAT5, typically via flow cytometry.[9]

G Start Start Culture Culture Cells (e.g., HEL.92.1.7 or primary erythroid cells) Start->Culture Starve Cytokine Starve Cells (e.g., 90 min) Culture->Starve Pretreat Pre-treat with this compound (various concentrations) Starve->Pretreat Stimulate Stimulate with Cytokine (e.g., EPO or GM-CSF) (~15 min) Pretreat->Stimulate Fix Fix Cells (e.g., with PFA) Stimulate->Fix Permeabilize Permeabilize Cells (e.g., with Methanol) Fix->Permeabilize Stain Stain with Fluorescent Anti-pSTAT5 Antibody Permeabilize->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End Analyze->End

Figure 3. Workflow for a Flow Cytometry-Based pSTAT5 Assay.
  • Cell Culture : A suitable cell line (e.g., human erythroleukemia HEL.92.1.7) or primary cells are cultured under appropriate conditions.[9]

  • Starvation & Pre-treatment : Cells are deprived of cytokines to reduce basal signaling, then incubated with various concentrations of this compound.

  • Stimulation : Cells are stimulated with a cytokine, such as erythropoietin (EPO), to induce JAK2-mediated phosphorylation of STAT5.[9]

  • Fixation and Permeabilization : The reaction is stopped, and cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with methanol) to allow antibody access to intracellular proteins.

  • Staining : Cells are stained with a fluorescently labeled antibody specific for phosphorylated STAT5 (pSTAT5).

  • Analysis : The fluorescence intensity of individual cells is measured using a flow cytometer. The reduction in the pSTAT5 signal in this compound-treated cells compared to controls is used to determine the IC₅₀.

In Vivo Xenograft Study

The antitumor activity of this compound was evaluated in a human tumor xenograft model using immunodeficient mice.[3][4]

G Start Start Inject Subcutaneously Inject HEL.92.1.7 Cells into Immunodeficient Mice Start->Inject TumorGrowth Allow Tumors to Grow to Palpable Size (e.g., ~100-150 mm³) Inject->TumorGrowth Randomize Randomize Mice into Treatment & Vehicle Groups TumorGrowth->Randomize Treat Administer this compound (p.o.) or Vehicle Daily Randomize->Treat Monitor Monitor Tumor Volume and Body Weight (e.g., 2-3 times/week) Treat->Monitor Endpoint Continue Treatment for a Defined Period (e.g., 14 days) or until Endpoint Monitor->Endpoint Analyze Calculate Tumor Growth Inhibition (TGI) Endpoint->Analyze End End Analyze->End

Figure 4. Workflow for a Subcutaneous Xenograft Study.
  • Cell Implantation : HEL.92.1.7 human erythroleukemia cells are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Growth : Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³).

  • Randomization : Mice are randomized into treatment and control (vehicle) groups.

  • Drug Administration : this compound is formulated in a suitable vehicle and administered orally (p.o.) via gavage according to the specified dose and schedule (e.g., 200 mg/kg, twice daily).[4]

  • Monitoring : Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight and general health are also monitored.

  • Endpoint : At the end of the study, the percentage of tumor growth inhibition (%TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

Clinical Development and Safety

This compound was advanced into a Phase I clinical trial for patients with myelofibrosis (NCT00595829).[7] The study involved dose escalation, with initial cohorts receiving 100, 200, and 300 mg orally on a 21-day on, 7-day off schedule.[7][10] While the drug showed some clinical activity, including reductions in spleen size, the trial was ultimately terminated due to the development of significant neurotoxicity in all patients.[7][10] This toxicity manifested as both central (dizziness, confusion) and peripheral neuropathy.[7] Even at lower doses, neurotoxicity was observed, leading to the cessation of the drug's development.[7]

Conclusion

This compound is a potent and highly selective inhibitor of JAK2 with demonstrated activity in both preclinical in vitro and in vivo models of diseases driven by aberrant JAK2 signaling. However, its clinical development was halted due to an unacceptable neurotoxicity profile observed in Phase I trials. The data and methodologies associated with this compound provide valuable insights for the development of future kinase inhibitors, highlighting the critical importance of thorough preclinical safety and toxicity assessments.

References

The Potent and Selective JAK2 Inhibitor XL019: A Technical Overview of its Interaction with the JAK2V617F Mutation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of XL019, a potent and selective inhibitor of Janus-associated kinase 2 (JAK2), with a particular focus on its interaction with the constitutively active JAK2V617F mutation. The JAK2V617F mutation is a key driver in the pathophysiology of myeloproliferative neoplasms (MPNs), including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental designs.

Introduction to this compound and the JAK2V617F Mutation

The discovery of a single point mutation in the JAK2 gene, a valine-to-phenylalanine substitution at position 617 (V617F), revolutionized the understanding and therapeutic targeting of MPNs.[2][3] This gain-of-function mutation leads to constitutive activation of the JAK2 kinase, driving uncontrolled proliferation of hematopoietic cells independent of normal cytokine signaling.[4][5] this compound is an orally bioavailable small molecule designed to inhibit JAK2 activity.[4][6] It has been investigated for its therapeutic potential in MPNs, particularly in patients harboring the JAK2V617F mutation.[7][8]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data characterizing the potency and selectivity of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition Profile of this compound [6][7][9][10][11]

Target KinaseIC50 (nM)Selectivity vs. JAK2
JAK2 2.2 - 2.3 -
JAK1≥130 - 134>50-fold
JAK3≥134 - 250>50-fold
TYK2≥134 - 340>50-fold

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity of this compound [9][11][12]

Cell-Based AssayCell Line/TypeStimulusMeasured EndpointIC50 (nM)
STAT5 PhosphorylationPrimary human erythroid cellsErythropoietin (EPO)pSTAT5 levels64
STAT5 PhosphorylationHEL92.1.7 (JAK2V617F positive)-pSTAT5 levels623
STAT5 PhosphorylationKG-1-pSTAT5 levels3398
STAT PhosphorylationT-cellsIL-2pSTAT levels>800
STAT PhosphorylationB-cellsIL-4 or IL-6pSTAT levels>800
Cell ProliferationSET-2 (Essential Thrombocythemia)-Cell Viability386
Cell ProliferationL-1236 (Hodgkin's Lymphoma)-Cell Viability928
Cell ProliferationMV4-11 (AML)-Cell Viability992
Cell ProliferationHEL92.1.7 (Erythroleukemia, JAK2V617F)-Cell Viability6777

Table 3: In Vivo Efficacy of this compound in a Xenograft Model [9][11][13]

Animal ModelCell LineDosing RegimenEndpointResult
MiceHEL92.1.7 Xenograft200 mg/kg, orally, twice daily for 14 daysTumor Growth Inhibition60%
MiceHEL92.1.7 Xenograft300 mg/kg, orally, twice daily for 14 daysTumor Growth Inhibition70%
MiceHEL92.1.7 Xenograft300 mg/kg, orally, twice dailyApoptosis11.3-fold increase vs. vehicle
MiceDU145 XenograftTwice daily dosingTumor Growth Inhibition86%
MiceDU145 XenograftTwice daily dosingApoptosis4 - 4.4-fold increase
MiceDU145 XenograftTwice daily dosingMicrovasculature Reduction44%

Signaling Pathway and Mechanism of Action

The JAK2V617F mutation leads to the constitutive activation of downstream signaling pathways, primarily the STAT pathway, which promotes cell proliferation and survival. This compound exerts its therapeutic effect by inhibiting the kinase activity of both wild-type JAK2 and the JAK2V617F mutant, thereby blocking this aberrant signaling.[4][7]

JAK2_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2V617F JAK2V617F (Constitutively Active) CytokineReceptor->JAK2V617F STAT STAT JAK2V617F->STAT pSTAT pSTAT JAK2V617F->pSTAT Phosphorylation pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization This compound This compound This compound->JAK2V617F Inhibition GeneExpression Gene Expression (Proliferation, Survival) pSTAT_dimer->GeneExpression Transcription Regulation

Figure 1: JAK2-STAT Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.

In Vitro JAK Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Objective: To determine the IC50 value of this compound against JAK family kinases.

General Protocol:

  • Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; substrate peptide (e.g., a poly-Glu-Tyr peptide); this compound in various concentrations; kinase assay buffer; detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of this compound in DMSO. b. In a 96- or 384-well plate, add the kinase, the substrate peptide, and the diluted this compound or vehicle control (DMSO). c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity. f. Measure the luminescence using a plate reader.

  • Data Analysis: a. Convert luminescence signals to percent inhibition relative to the vehicle control. b. Plot percent inhibition against the logarithm of this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

A more specific method mentioned in the literature for this compound is an ATP-dependent luciferase-coupled chemiluminescence assay.[7]

Kinase_Assay_Workflow start Start prep Prepare Serial Dilutions of this compound start->prep mix Mix Kinase, Substrate, and this compound/Vehicle prep->mix initiate Initiate Reaction with ATP mix->initiate incubate Incubate initiate->incubate detect Add Detection Reagent (e.g., ADP-Glo) incubate->detect read Measure Luminescence detect->read analyze Calculate IC50 read->analyze

Figure 2: General Workflow for an In Vitro Kinase Inhibition Assay.
Cellular Proliferation Assay

This assay measures the effect of a compound on the growth and division of cells.

Objective: To determine the IC50 of this compound for inhibiting the proliferation of JAK2V617F-positive and other cancer cell lines.

General Protocol (using a tetrazolium salt-based method like MTT or CCK-8): [14][15][16][17]

  • Cell Culture: Culture the desired cell line (e.g., HEL92.1.7) in appropriate media and conditions.

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of this compound or vehicle control. c. Incubate for a specified period (e.g., 72 hours). d. Add the tetrazolium salt reagent (e.g., MTT) to each well and incubate for a few hours. Living cells with active metabolism will reduce the salt to a colored formazan product. e. If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. f. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated cells. b. Plot cell viability against the logarithm of this compound concentration. c. Determine the IC50 value using non-linear regression.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

Objective: To evaluate the ability of this compound to inhibit tumor growth in mice bearing tumors derived from a JAK2V617F-positive cell line.

General Protocol:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Procedure: a. Subcutaneously inject a suspension of tumor cells (e.g., HEL92.1.7) into the flank of each mouse. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer this compound (e.g., by oral gavage) or vehicle control to the respective groups according to the dosing schedule. e. Monitor tumor volume (typically measured with calipers) and body weight regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: a. Plot the mean tumor volume over time for each group. b. Calculate the percent tumor growth inhibition for the this compound-treated group compared to the vehicle control group. c. Perform statistical analysis to determine the significance of the observed anti-tumor effect.

Mouse models for myeloproliferative neoplasms can also involve bone marrow transplantation with cells transduced to express JAK2V617F or the use of transgenic and knock-in models that endogenously express the mutation.[1][2][18][19][20]

Clinical Development and Outcomes

This compound advanced into a Phase I clinical trial for patients with myelofibrosis, a significant portion of whom harbored the JAK2V617F mutation.[7][21] The study evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[6][8] While the trial demonstrated some clinical activity, including reductions in splenomegaly and improvements in constitutional symptoms, its development was halted due to the emergence of central and peripheral neurotoxicity.[7][22] This underscores the importance of the therapeutic window and off-target effects in the development of kinase inhibitors.

Conclusion

This compound is a potent and highly selective inhibitor of JAK2, demonstrating significant activity against the constitutively active JAK2V617F mutant in preclinical models. It effectively blocks the downstream signaling pathways that drive the pathogenesis of myeloproliferative neoplasms. The comprehensive in vitro and in vivo data provided a strong rationale for its clinical investigation. However, the adverse events observed in the Phase I trial highlight the challenges in developing targeted therapies that are both effective and well-tolerated. The insights gained from the study of this compound contribute to the broader understanding of JAK2 inhibition and inform the ongoing development of next-generation therapies for JAK2V617F-driven malignancies.

References

Early-Stage In Vitro Profile of XL019: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the early-stage in vitro studies of XL019, a potent and selective inhibitor of Janus kinase 2 (JAK2). The information presented herein is intended to offer a detailed understanding of the compound's biochemical and cellular activity, mechanism of action, and key experimental methodologies employed in its preclinical evaluation.

Core Efficacy and Selectivity

This compound has demonstrated significant potency as a JAK2 inhibitor with substantial selectivity over other members of the JAK family. This selectivity is a critical attribute, potentially minimizing off-target effects and enhancing the therapeutic window.

Table 1: Kinase Inhibition Profile of this compound
Target KinaseAssay TypeIC50 (nM)Selectivity vs. JAK2Reference
JAK2Cell-free2.2-
JAK1Cell-free134.3>61-fold
JAK3Cell-free214.2>97-fold
TYK2Cell-free>50-fold selectivity reported>50-fold
PDGFRβCell-free125.4Not Applicable
FLT3Cell-free139.7Not Applicable
Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeTarget EndpointIC50 (nM)Reference
HEL 92.1.7ErythroleukemiaSTAT5 Phosphorylation623[1]
KG-1Acute Myeloid LeukemiaSTAT5 Phosphorylation3398[1]
SET-2Essential ThrombocythemiaProliferation386[1]
L-1236Hodgkin's LymphomaProliferation928[1]
MV4-11Acute Myeloid LeukemiaProliferation992[1]
HEL 92.1.7ErythroleukemiaProliferation6777[1]
Primary Human Erythroid CellsNormal Hematopoietic CellsEPO-stimulated STAT5 Phosphorylation64[1]
Table 3: P-glycoprotein (P-gp) Inhibition
ParameterValueReference
P-glycoprotein Inhibition>20 µM

Mechanism of Action: JAK-STAT Pathway Inhibition

This compound exerts its therapeutic effects by targeting the Janus kinase (JAK) family of enzymes, with a pronounced selectivity for JAK2.[2][3] JAK2 is a critical cytoplasmic tyrosine kinase that mediates signaling from various cytokine and growth factor receptors.[2] Its activation leads to the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs).[2] Activated STATs then translocate to the nucleus to regulate the expression of genes involved in cell proliferation and survival.[2]

In many myeloproliferative neoplasms (MPNs), a specific mutation in JAK2 (V617F) leads to its constitutive activation, driving uncontrolled cell growth.[4] this compound has been shown to inhibit both wild-type and the mutated JAK2V617F form, thereby blocking the downstream JAK-STAT signaling pathway and inducing apoptosis in cancer cells.[4][5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Cytokine Receptor Cytokine->Receptor Binding JAK2 JAK2 Receptor->JAK2 Activation JAK2->Receptor Phosphorylation STAT STAT JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation This compound This compound This compound->JAK2 Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - JAK Enzyme - this compound Dilutions - Substrate/ATP Mix Start->Prepare_Reagents Dispense_Enzyme Dispense JAK Enzyme into Plate Prepare_Reagents->Dispense_Enzyme Add_this compound Add this compound or Vehicle (Pre-incubation) Dispense_Enzyme->Add_this compound Initiate_Reaction Initiate Reaction with Substrate/ATP Mix Add_this compound->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Signal Read Luminescence Stop_Reaction->Read_Signal Analyze_Data Calculate % Inhibition & Determine IC50 Read_Signal->Analyze_Data End End Analyze_Data->End Pgp_Inhibition_Workflow Start Start Prepare_Components Prepare Components: - P-gp Vesicles - P-gp Activator - this compound Dilutions Start->Prepare_Components Add_Vesicles_Activator Add P-gp Vesicles and Activator to Plate Prepare_Components->Add_Vesicles_Activator Add_this compound Add this compound or Controls Add_Vesicles_Activator->Add_this compound Incubate_1 Pre-incubate at 37°C Add_this compound->Incubate_1 Initiate_Reaction Initiate Reaction with ATP Incubate_1->Initiate_Reaction Incubate_2 Incubate at 37°C Initiate_Reaction->Incubate_2 Measure_ATP Measure Remaining ATP (Luminescence) Incubate_2->Measure_ATP Analyze_Data Determine P-gp Inhibition Measure_ATP->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Notes and Protocols for XL019 in a Mouse Model of Myelofibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of XL019, a potent and selective JAK2 inhibitor, in a murine model of myelofibrosis (MF). The protocols outlined below are based on established bone marrow transplantation models that recapitulate the key features of human myelofibrosis, including splenomegaly, bone marrow fibrosis, and altered hematopoiesis.

Introduction to this compound

This compound is a selective inhibitor of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase crucial for signal transduction of various cytokines and growth factors involved in hematopoiesis.[1][2][3][4] Dysregulation of the JAK-STAT signaling pathway, frequently driven by mutations such as JAK2V617F, is a hallmark of myeloproliferative neoplasms (MPNs), including myelofibrosis.[5][6] this compound exhibits high selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2) and potently inhibits the phosphorylation of downstream signaling proteins STAT3 and STAT5.[1][2][3] While a phase I clinical trial in patients with myelofibrosis was terminated due to neurotoxicity at higher doses, preclinical studies in mouse xenograft models have demonstrated its anti-tumor activity.[1][2][3]

Signaling Pathway of this compound in Myelofibrosis

Myelofibrosis is characterized by the overproduction of inflammatory cytokines and growth factors that signal through the JAK-STAT pathway. In many cases, a mutation in the JAK2 gene (JAK2V617F) leads to constitutive activation of this pathway, driving the proliferation of hematopoietic cells and the development of bone marrow fibrosis. This compound, as a selective JAK2 inhibitor, directly targets this aberrant signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 / JAK2V617F Cytokine_Receptor->JAK2 Activation STAT3_5 STAT3/5 JAK2->STAT3_5 Phosphorylation Cytokine Cytokine Cytokine->Cytokine_Receptor This compound This compound This compound->JAK2 Inhibition pSTAT3_5 pSTAT3/5 STAT3_5->pSTAT3_5 Gene_Transcription Gene Transcription pSTAT3_5->Gene_Transcription Dimerization & Translocation Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Inflammation Inflammation Gene_Transcription->Inflammation Fibrosis Fibrosis Gene_Transcription->Fibrosis

Figure 1: Mechanism of action of this compound on the JAK-STAT signaling pathway.

Experimental Protocols

The following protocols describe the induction of a myelofibrosis-like disease in mice and the subsequent treatment with this compound to evaluate its efficacy.

Murine Model of Myelofibrosis (Bone Marrow Transplantation)

This protocol is based on the retroviral transduction of bone marrow cells with the human MPLW515L mutation, which induces a myelofibrotic phenotype. A similar model using the JAK2V617F mutation can also be employed.

Materials:

  • Donor mice (e.g., C57BL/6J, 6-9 weeks old)

  • Recipient mice (e.g., C57BL/6J, 8-10 weeks old)

  • 5-Fluorouracil (5-FU)

  • Retroviral vector (e.g., MSCV-human-MPLW515L-IRES-GFP)

  • Viral supernatant production system

  • Recombinant murine cytokines (IL-3, SCF, IL-6)

  • Polybrene

  • Sterile PBS and cell culture media

Procedure:

  • Donor Mouse Preparation: Ten days prior to bone marrow harvest, administer a single intraperitoneal injection of 5-FU (150 mg/kg) to the donor mice to enrich for hematopoietic progenitor cells.

  • Bone Marrow Harvest: Euthanize the donor mice and harvest bone marrow from the femurs and tibias under sterile conditions.

  • Retroviral Transduction:

    • Perform spinfection by mixing bone marrow cells with the retroviral supernatant, HEPES buffer, and polybrene. Centrifuge at 2500 rpm for 90 minutes at 30°C.

    • Resuspend the cells in transplant media containing IL-3 (6 ng/ml), SCF (10 ng/ml), and IL-6 (10 ng/ml) and incubate for 24 hours.

    • Repeat the spinfection and incubation cycle to optimize transduction efficiency.

  • Recipient Mouse Preparation: Lethally irradiate the recipient mice (e.g., two doses of 450 cGy on consecutive days) to ablate their native bone marrow.

  • Bone Marrow Transplantation: Inject the transduced donor bone marrow cells (e.g., 2 x 10^6 cells) into the recipient mice via tail vein injection.

  • Disease Monitoring: Monitor the mice for signs of myelofibrosis, which typically develops over several weeks. This includes regular blood collection for complete blood counts and monitoring for splenomegaly.

cluster_donor Donor Mouse Preparation cluster_transduction Retroviral Transduction cluster_recipient Recipient Mouse Preparation 5FU_Injection 5-FU Injection (150 mg/kg) BM_Harvest Bone Marrow Harvest 5FU_Injection->BM_Harvest 10 days Spinfection Spinfection with MPLW515L retrovirus BM_Harvest->Spinfection Incubation 24h Incubation with cytokines Spinfection->Incubation Incubation->Spinfection Repeat cycle Transplantation Tail Vein Injection of transduced cells Incubation->Transplantation Irradiation Lethal Irradiation Irradiation->Transplantation Disease_Development Disease Development (Myelofibrosis) Transplantation->Disease_Development

Figure 2: Workflow for establishing a mouse model of myelofibrosis.

This compound Dosing and Administration

Formulation:

  • This compound can be formulated for oral gavage. A suggested vehicle is a solution of DMSO, PEG300, Tween80, and sterile water, or corn oil.

  • Prepare a stock solution in DMSO and then dilute with the appropriate vehicle immediately before use.

Dosing Regimen:

  • Based on preclinical xenograft models, a starting dose of 100-200 mg/kg administered orally twice daily can be considered.

  • The treatment duration can range from 14 to 28 days, depending on the study endpoints.

  • A vehicle control group should be included in all experiments.

Efficacy Evaluation

a. Complete Blood Count (CBC):

  • Collect peripheral blood (approximately 100 µl) from the mice via retro-orbital bleeding or tail vein into EDTA-coated microtubes.

  • Analyze the samples using an automated hematology analyzer calibrated for mouse blood.

  • Key parameters to measure include white blood cell (WBC) count, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.

b. Spleen and Liver Weight:

  • At the end of the treatment period, euthanize the mice.

  • Carefully dissect the spleen and liver and weigh them.

  • Calculate the spleen-to-body weight and liver-to-body weight ratios for comparison between treatment and control groups.

c. Histological Analysis of Bone Marrow Fibrosis:

  • Fix the femurs in 10% neutral buffered formalin for 24 hours.

  • Decalcify the bones in 0.5 M EDTA for 7-10 days.

  • Embed the tissues in paraffin and cut 5 µm sections.

  • Stain the sections with Gomori's silver stain to visualize reticulin fibers.

  • Grade the degree of bone marrow fibrosis according to the European Consensus scoring system (0-3 scale).

Data Presentation: Expected Outcomes of this compound Treatment

The following table summarizes the anticipated quantitative outcomes of this compound treatment in a myelofibrosis mouse model, based on the known effects of other JAK2 inhibitors in similar models.

ParameterVehicle Control Group (Expected)This compound Treatment Group (Hypothesized)Method of Measurement
Hematology
White Blood Cell Count (x10⁹/L)Elevated (e.g., >20)Normalized (e.g., 5-15)Automated Hematology Analyzer
Platelet Count (x10⁹/L)Elevated (e.g., >1500)Reduced (e.g., 500-1000)Automated Hematology Analyzer
Hemoglobin (g/dL)May be reduced in late-stage diseaseStabilized or improvedAutomated Hematology Analyzer
Organomegaly
Spleen Weight (g)Markedly increased (e.g., >0.5)Significantly reducedAnalytical Balance
Liver Weight (g)IncreasedReducedAnalytical Balance
Bone Marrow
Bone Marrow Fibrosis ScoreGrade 2-3Grade 0-1Gomori's Silver Stain & European Consensus Scoring
Pharmacodynamics
pSTAT3/5 Levels in Spleen/BMElevatedReducedWestern Blot / Immunohistochemistry

Conclusion

This compound, as a selective JAK2 inhibitor, holds potential for the treatment of myelofibrosis. The protocols and expected outcomes detailed in these application notes provide a framework for preclinical evaluation of this compound in a relevant mouse model. Researchers should optimize dosing and treatment schedules based on their specific experimental design and monitor for any potential toxicities. These studies will be crucial in further understanding the therapeutic potential of this compound in myelofibrosis.

References

Application Notes and Protocols: Western Blot Analysis of p-STAT3 Following XL019 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the detection and quantification of phosphorylated STAT3 (p-STAT3) at tyrosine 705 in response to treatment with XL019, a potent and selective JAK2 inhibitor. The protocols outlined below are intended to assist in the preclinical assessment of this compound and other JAK2 inhibitors.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule involved in numerous cellular processes, including cell proliferation, differentiation, and apoptosis. The activation of STAT3 is mediated by phosphorylation of the tyrosine 705 residue, primarily by Janus kinases (JAKs). Constitutive activation of the JAK/STAT3 pathway is a hallmark of various cancers, making it a key target for therapeutic intervention.

This compound is a selective inhibitor of JAK2, which plays a crucial role in the phosphorylation and subsequent activation of STAT3.[1] By inhibiting JAK2, this compound effectively reduces the levels of p-STAT3, thereby modulating downstream signaling pathways implicated in tumorigenesis.[2] Western blotting is a widely used and effective method to qualitatively and quantitatively assess the levels of p-STAT3 in cell lysates after treatment with inhibitors like this compound.[3]

Data Presentation

The following tables summarize hypothetical quantitative data derived from Western blot analyses, illustrating the dose-dependent and time-dependent effects of this compound on p-STAT3 levels in different cancer cell lines.

Table 1: Dose-Dependent Inhibition of p-STAT3 by this compound

Cell LineThis compound Concentration (nM)p-STAT3/Total STAT3 Ratio (Normalized to Control)
HEL (Erythroleukemia)0 (Control)1.00
10.65
100.25
1000.05
1000<0.01
DU145 (Prostate Cancer)0 (Control)1.00
100.82
500.48
2500.15
10000.02
A431 (Epidermoid Carcinoma)0 (Control)1.00
500.75
2500.35
10000.10
5000<0.05

Table 2: Time-Dependent Inhibition of p-STAT3 by this compound (100 nM)

Cell LineTreatment Duration (hours)p-STAT3/Total STAT3 Ratio (Normalized to 0h)
HEL01.00
10.55
40.20
120.10
240.08
DU14501.00
10.90
40.65
120.30
240.18

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells in 6-well plates or 10 cm dishes at a density that allows for approximately 70-80% confluency at the time of harvest.

  • Cell Culture: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations.

  • Treatment: When cells reach the desired confluency, replace the existing media with fresh media containing the appropriate concentrations of this compound or vehicle (DMSO) as a control.

  • Incubation: Incubate the cells for the desired duration (e.g., 1, 4, 12, or 24 hours) at 37°C.

Protein Extraction
  • Cell Lysis: After treatment, place the cell culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add ice-cold RIPA lysis buffer (e.g., 100 µl per well of a 6-well plate) containing protease and phosphatase inhibitors to each well.[3]

  • Cell Scraping: Scrape the adherent cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sonication: Sonicate the lysate briefly (e.g., 3 pulses of 10 seconds each) on ice to shear the DNA and reduce viscosity.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel) and run the gel according to the manufacturer's instructions to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) (e.g., from Cell Signaling Technology, #9145) diluted in blocking buffer overnight at 4°C with gentle agitation.[3]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked) diluted in blocking buffer for 1 hour at room temperature.[3]

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with a primary antibody for total STAT3 (e.g., from Cell Signaling Technology, #9139) and/or a housekeeping protein like β-actin or GAPDH.[3]

Quantitative Analysis
  • Densitometry: Quantify the band intensities from the Western blot images using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of the p-STAT3 band to the intensity of the total STAT3 band for each sample. Further normalization to a housekeeping protein can be performed to account for loading differences.

  • Data Interpretation: Compare the normalized p-STAT3 levels in this compound-treated samples to the vehicle-treated control to determine the extent of inhibition.

Mandatory Visualizations

XL019_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Activation pJAK2 p-JAK2 JAK2->pJAK2 3. Autophosphorylation STAT3 STAT3 pJAK2->STAT3 4. STAT3 Recruitment pSTAT3 p-STAT3 STAT3->pSTAT3 5. Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer 6. Dimerization This compound This compound This compound->pJAK2 Inhibition GeneExpression Target Gene Expression pSTAT3_dimer->GeneExpression 7. Nuclear Translocation & DNA Binding Cytokine Cytokine Cytokine->CytokineReceptor 1. Cytokine Binding

Caption: Signaling pathway of this compound-mediated inhibition of STAT3 phosphorylation.

WesternBlot_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Normalization detection->analysis end End: Quantified p-STAT3 Levels analysis->end

Caption: Experimental workflow for Western blot analysis of p-STAT3.

References

Measuring Apoptosis Induction by XL019 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

XL019 is a potent and selective inhibitor of Janus-associated kinase 2 (JAK2), a key enzyme in the JAK-STAT signaling pathway.[1][2] This pathway is crucial for cell proliferation and survival, and its aberrant activation is implicated in various malignancies.[3] this compound has been shown to inhibit the activation of both wild-type JAK2 and its mutated form, JAK2V617F, leading to the suppression of the downstream STAT signaling cascade and subsequent induction of apoptosis.[1][4]

Beyond its primary mechanism, studies have also revealed that this compound can function as a P-glycoprotein (P-gp) inhibitor. This activity can sensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents, ultimately leading to apoptosis.[5][6] The induction of apoptosis by this compound, either directly through JAK2 inhibition or indirectly through P-gp inhibition, is often associated with cell cycle arrest at the G2 phase and the upregulation of DNA damage and cell cycle regulatory proteins such as pH2AX and p21.[5][7]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This application note provides detailed protocols for measuring this compound-induced apoptosis using two common flow cytometry-based assays: Annexin V and Propidium Iodide (PI) staining for the detection of early and late apoptotic cells, and intracellular staining for active Caspase-3, a key executioner caspase in the apoptotic cascade.[8]

Signaling Pathway of this compound-Induced Apoptosis

This compound primarily induces apoptosis by inhibiting the JAK2/STAT pathway. The following diagram illustrates this signaling cascade.

XL019_Apoptosis_Pathway This compound This compound JAK2 JAK2 / JAK2V617F This compound->JAK2 Inhibits STAT STAT Transcription Factors (e.g., STAT3, STAT5) JAK2->STAT Activates Apoptosis Apoptosis Gene_Expression Pro-survival & Proliferative Gene Expression STAT->Gene_Expression Promotes Apoptosis_Regulation Inhibition of Apoptosis Gene_Expression->Apoptosis_Regulation Leads to Apoptosis_Regulation->Apoptosis Suppresses

Caption: this compound inhibits JAK2, leading to the induction of apoptosis.

Experimental Protocols

Induction of Apoptosis with this compound

This initial step is critical for observing the effects of this compound on the cell line of interest.

Materials:

  • Cell line of interest (e.g., a hematopoietic cell line with activated JAK2 signaling)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Tissue culture plates or flasks

Procedure:

  • Seed the cells at an appropriate density in tissue culture plates or flasks and allow them to adhere overnight (for adherent cells) or recover for a few hours (for suspension cells).

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

  • Include a vehicle-treated control group (cells treated with the same concentration of the solvent used to dissolve this compound).

  • Aspirate the old medium and add the medium containing the different concentrations of this compound or the vehicle control to the cells.

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, harvest the cells for apoptosis analysis as described in the following protocols. For adherent cells, collect both the floating cells in the supernatant and the adherent cells using trypsinization.

Annexin V and Propidium Iodide (PI) Staining Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Experimental Workflow:

AnnexinV_Workflow start Induce Apoptosis with this compound harvest Harvest Cells start->harvest wash_pbs Wash with cold PBS harvest->wash_pbs resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate at RT in the dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for Annexin V and PI apoptosis assay.

Procedure:

  • Harvest the this compound-treated and control cells (approximately 1-5 x 10^5 cells per sample).

  • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes. Carefully discard the supernatant.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V to each sample.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of PI staining solution to each sample.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and gates.

Active Caspase-3 Staining Assay

This assay specifically detects the active form of Caspase-3, an indicator of the execution phase of apoptosis.[8][11]

Materials:

  • This compound-treated and control cells

  • PBS

  • Fixation Buffer (e.g., BD Cytofix/Cytoperm™)

  • Permeabilization/Wash Buffer (e.g., BD Perm/Wash™)

  • FITC-conjugated anti-active Caspase-3 antibody

  • Flow cytometer

Procedure:

  • Harvest the this compound-treated and control cells (approximately 1 x 10^6 cells per sample).

  • Wash the cells twice with cold PBS and resuspend them in 0.5 mL of Fixation Buffer.

  • Incubate for 20 minutes on ice.

  • Wash the cells twice with 0.5 mL of Permeabilization/Wash Buffer.

  • Resuspend the cells in 100 µL of Permeabilization/Wash Buffer and add 20 µL of the FITC-conjugated anti-active Caspase-3 antibody.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the cells once with 1 mL of Permeabilization/Wash Buffer.

  • Resuspend the cells in 0.5 mL of Permeabilization/Wash Buffer and analyze by flow cytometry.

Data Presentation

The following tables present hypothetical but expected quantitative data from the flow cytometry assays after treating a sensitive cancer cell line with this compound.

Table 1: Percentage of Apoptotic Cells (Annexin V/PI Assay) after 48h Treatment with this compound

This compound Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Vehicle)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
178.5 ± 3.515.3 ± 2.26.2 ± 1.1
545.1 ± 4.235.8 ± 3.719.1 ± 2.5
1020.7 ± 3.948.2 ± 4.131.1 ± 3.3

Data are presented as mean ± standard deviation (n=3).

Table 2: Percentage of Active Caspase-3 Positive Cells after 48h Treatment with this compound

This compound Concentration (µM)Active Caspase-3 Positive Cells (%)
0 (Vehicle)3.1 ± 0.7
118.9 ± 2.5
542.5 ± 4.8
1065.3 ± 5.1

Data are presented as mean ± standard deviation (n=3).

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to effectively measure apoptosis induced by the JAK2 inhibitor this compound using flow cytometry. The Annexin V/PI and active Caspase-3 assays are robust methods to quantify the apoptotic response in a cell population. The expected data illustrates a dose-dependent increase in apoptosis with this compound treatment. These assays are valuable tools in the preclinical evaluation of this compound and other targeted therapies in cancer research and drug development.

References

Application Notes: Determining XL019 IC50 Values Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

XL019 is a potent and selective inhibitor of the Janus-associated kinase 2 (JAK2).[1][2][3] The JAK/STAT signaling pathway is crucial for cell growth and survival, and its aberrant activation is a common feature in various human tumors.[1][3] this compound functions by inhibiting the activation of JAK2, including the mutated form JAK2V617F, which is prevalent in myeloproliferative neoplasms.[1][4][5] This inhibition leads to the downregulation of the JAK-STAT signaling pathway, which can induce apoptosis in cancer cells.[2][4][5] Determining the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency. This document provides detailed protocols for assessing the IC50 of this compound using common cell viability assays.

Mechanism of Action of this compound

This compound is an orally bioavailable small molecule that competitively binds to the ATP-binding pocket of the JAK2 kinase domain.[5] This action inhibits the catalytic activity of JAK2, preventing the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[5] The unphosphorylated STAT proteins cannot dimerize and translocate to the nucleus to act as transcription factors, thereby blocking the expression of target genes involved in cell proliferation and survival.

XL019_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation This compound This compound This compound->JAK2 Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Transcription Activation Cytokine Cytokine Cytokine->Receptor 1. Binding

Figure 1: Mechanism of Action of this compound on the JAK-STAT Pathway.

Principles of Cell Viability Assays

Cell viability assays are essential for determining the cytotoxic or cytostatic effects of a compound. The choice of assay depends on the research question, cell type, and available equipment. Three common colorimetric and luminescent assays are described below.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The insoluble formazan is then solubilized, and the absorbance is measured, which correlates with the number of viable cells.[6]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay : Similar to the MTT assay, the MTS assay involves the reduction of a tetrazolium salt. However, the resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step and allowing for kinetic monitoring.[7]

  • CellTiter-Glo® Luminescent Cell Viability Assay : This homogeneous assay quantifies ATP, which is a marker of metabolically active cells.[8] The assay reagent lyses the cells and contains luciferase and luciferin, which generate a luminescent signal proportional to the amount of ATP present.[8][9] This method is known for its high sensitivity and speed.

Experimental Protocols

The following are generalized protocols. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.

Experimental_Workflow start Start seed_cells 1. Seed Cells in 96-well plate start->seed_cells incubate1 2. Incubate (e.g., 24h) seed_cells->incubate1 add_drug 3. Add Serial Dilutions of this compound incubate1->add_drug incubate2 4. Incubate (e.g., 48-72h) add_drug->incubate2 add_reagent 5. Add Viability Reagent (MTT, MTS, or CellTiter-Glo) incubate2->add_reagent incubate3 6. Incubate as per Assay Protocol add_reagent->incubate3 measure 7. Measure Signal (Absorbance or Luminescence) incubate3->measure analyze 8. Analyze Data & Calculate IC50 measure->analyze end End analyze->end

Figure 2: General Experimental Workflow for IC50 Determination.
Protocol 1: MTT Assay

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[10]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[6]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[6]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the log of the concentration of this compound versus percent viability and use non-linear regression to determine the IC50 value.[11]

Protocol 2: MTS Assay

Materials:

  • Cells of interest

  • Complete culture medium (phenol red-free recommended)

  • This compound stock solution

  • 96-well flat-bottom plates

  • Combined MTS/PES solution (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Follow step 1 from the MTT protocol.

  • Compound Addition: Follow step 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of the combined MTS/PES reagent directly to each well containing 100 µL of medium.[7]

  • Incubation: Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.[7]

  • Measurement: Record the absorbance at 490 nm using a microplate reader.[7]

  • Calculation: Calculate the IC50 value as described in the MTT protocol.

Protocol 3: CellTiter-Glo® Luminescent Assay

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • Opaque-walled 96-well plates (for luminescence)

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate as described in the MTT protocol.

  • Compound Addition: Follow step 2 from the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[8][9]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[8][9]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][9] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]

  • Measurement: Record the luminescence using a luminometer.

  • Calculation: Calculate the IC50 value as described in the MTT protocol.

Data Presentation

Quantitative IC50 data for this compound should be summarized for clear comparison.

Table 1: Reported IC50 Values for this compound in Various Cell Lines

Cell LineCell Type / DiseaseAssay TargetReported IC50 (nM)Reference
SET-2Essential ThrombocythemiaProliferation386[12]
L-1236Hodgkin's LymphomaProliferation928[12]
MV4-11Acute Myeloid LeukemiaProliferation992[12]
HEL 92.1.7ErythroleukemiaSTAT5 Phosphorylation623[12]
HEL 92.1.7ErythroleukemiaProliferation6777[12]
KG-1Acute Myeloid LeukemiaSTAT5 Phosphorylation3398[12]
Primary Human Erythroid CellsNormalEPO-stimulated pSTAT564[12]
Cell-free assayN/AJAK2 Kinase Activity2.2[2]

Assay Selection Guide

Choosing the right assay is crucial for obtaining reliable data. The following diagram outlines key considerations for assay selection.

Assay_Selection cluster_criteria Decision Criteria cluster_assays Recommended Assay start Start: Need to measure Cell Viability/IC50 q1 High Sensitivity Required? start->q1 q2 Endpoint or Kinetic Reading? q1->q2 No ctg CellTiter-Glo® (Luminescence) q1->ctg Yes q3 Budget/ Reagent Cost? q2->q3 Endpoint mts MTS Assay (Colorimetric) q2->mts Kinetic q3->mts Higher Throughput (Fewer Steps) mtt MTT Assay (Colorimetric) q3->mtt Lower Cost

Figure 3: Decision tree for selecting a suitable cell viability assay.

References

Troubleshooting & Optimization

XL019 Technical Support Center: Overcoming Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the JAK2 inhibitor, XL019, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

A1: Resistance to this compound, a selective JAK2 inhibitor, can be multifactorial. The primary mechanisms to consider are:

  • Target Alterations: Acquired mutations in the JAK2 kinase domain can prevent effective binding of this compound. While specific mutations conferring resistance to this compound have not been detailed in published literature, mutations resistant to other JAK2 inhibitors like ruxolitinib have been identified and may be relevant. These include mutations in the ATP-binding site.[1]

  • Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of JAK2 inhibition. This can involve the upregulation and activation of other receptor tyrosine kinases (RTKs) such as AXL or MET, which can then reactivate downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.[2][3][4]

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[5][6][7]

Q2: this compound is described as a P-gp inhibitor. How does this affect its use in my experiments?

A2: this compound has been shown to function as a P-glycoprotein (P-gp) inhibitor, independent of its JAK/STAT inhibitory activity.[5][6][7] This has important implications:

  • Overcoming Multidrug Resistance (MDR): In cell lines that overexpress P-gp and are resistant to other chemotherapeutic agents (e.g., vincristine), this compound can re-sensitize these cells by inhibiting the efflux of the co-administered drug.[5][6][7]

  • Experimental Controls: When studying this compound, it is crucial to characterize the P-gp expression status of your cell line. If you are using this compound in combination with other drugs, consider that any observed synergy could be due to the inhibition of P-gp-mediated efflux of the partner compound.

Q3: Are there known mutations in JAK2 that I should screen for in my resistant cell line?

A3: While specific resistance mutations for this compound are not yet characterized, studies on other ATP-competitive JAK2 inhibitors have identified several mutations in the JAK2 kinase domain that confer resistance. It is advisable to sequence the JAK2 kinase domain in your resistant clones, looking for mutations analogous to those found for other JAK2 inhibitors, such as in the ruxolitinib/ATP-binding site.[1]

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed After this compound Treatment
Possible Cause Troubleshooting Step
Acquired JAK2 Mutation 1. Sequence the JAK2 kinase domain of your resistant cell line and compare it to the parental, sensitive line. 2. If a mutation is identified, you may need to switch to a different class of JAK2 inhibitor or a combination therapy targeting downstream effectors.
Activation of Bypass Pathways 1. Perform a phospho-RTK array to screen for upregulated receptor tyrosine kinases (e.g., AXL, MET, EGFR). 2. Use western blotting to check for increased phosphorylation of downstream signaling proteins like AKT and ERK. 3. If a bypass pathway is identified, consider co-treatment with an inhibitor of that pathway (e.g., an AXL inhibitor).[2][3]
Increased Drug Efflux 1. Assess the expression of P-gp (ABCB1) using western blot or qPCR. 2. Perform a functional P-gp assay (e.g., Rhodamine 123 accumulation) to determine if efflux activity is increased. 3. If P-gp is overexpressed, consider co-treatment with a known P-gp inhibitor to see if sensitivity to this compound is restored.
Issue 2: Inconsistent Results in Combination Therapy with this compound
Possible Cause Troubleshooting Step
P-gp Inhibition by this compound 1. Determine if the combination agent is a P-gp substrate. 2. In P-gp-overexpressing cells, the synergistic effect may be primarily due to this compound inhibiting the efflux of the partner drug. 3. Run control experiments using a known P-gp inhibitor (e.g., verapamil) in place of this compound to dissect the mechanism of synergy.[6][7]
Off-Target Effects 1. Ensure the concentrations of both drugs are within a specific and selective range. 2. Consult literature for known off-target effects of both compounds.

Quantitative Data Summary

Table 1: Comparative Efficacy of JAK2 Inhibitors in Sensitizing P-gp-Overexpressing KBV20C Cells to Vincristine

InhibitorConcentration for SensitizationEfficacy Relative to this compoundReference
This compound >2-fold higher dose required compared to CEP-33779-[6][7]
CEP-33779 Lower dose induced greater G2 arrest and apoptosisMore efficient in sensitizing cells[5][6]
Verapamil 10 µM5 µM this compound had similar sensitizing effects[6]

Note: This data highlights this compound's role as a P-gp inhibitor in a multidrug-resistant cell line.

Table 2: Reported JAK2 Kinase Domain Mutations Conferring Resistance to JAK2 Inhibitors (e.g., Ruxolitinib)

MutationReported EffectReference
G993A Confers resistance to multiple Type I and Type II JAK inhibitors.[1]
Y931C May reduce ruxolitinib binding affinity.[1]
L983F May sterically hinder ruxolitinib binding.[1]

Note: These mutations were identified in cell models resistant to other JAK2 inhibitors and may be relevant for investigating this compound resistance.

Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent). Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with Reagent: Incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Protocol 2: Western Blot for Apoptosis Markers
  • Cell Lysis: After drug treatment, collect both adherent and floating cells. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL chemiluminescence detection system.

Protocol 3: P-gp Inhibition Functional Assay (Rhodamine 123 Accumulation)
  • Cell Seeding: Seed P-gp-overexpressing cells (and a low-expressing control line) in a 96-well plate.

  • Pre-incubation with Inhibitor: Pre-incubate the cells with various concentrations of this compound or a positive control inhibitor (e.g., verapamil) for 30-60 minutes.

  • Rhodamine 123 Addition: Add the P-gp substrate Rhodamine 123 to all wells at a final concentration of ~5 µM.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells with ice-cold PBS to remove extracellular dye.

  • Cell Lysis: Lyse the cells to release the intracellular dye.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (excitation ~485 nm, emission ~525 nm). Increased fluorescence indicates P-gp inhibition.

Visualizations

XL019_Resistance_Mechanisms Target_Alteration Target Alteration (JAK2 Mutation) JAK2 JAK2 Target_Alteration->JAK2 Prevents this compound binding Bypass_Signaling Bypass Signaling (e.g., AXL, MET activation) Sustained_Proliferation Sustained Proliferation Bypass_Signaling->Sustained_Proliferation Re-activates downstream pathways Drug_Efflux Increased Drug Efflux (P-gp Overexpression) This compound This compound Drug_Efflux->this compound Reduced_Apoptosis Reduced Apoptosis This compound->JAK2 Inhibits Downstream Downstream Signaling (STATs) JAK2->Downstream Pgp_Inhibition_Workflow start Start: Seed P-gp overexpressing cells pre_incubate Pre-incubate with This compound or control start->pre_incubate add_rhodamine Add Rhodamine 123 (P-gp substrate) pre_incubate->add_rhodamine incubate Incubate 30-60 min at 37°C add_rhodamine->incubate wash Wash with ice-cold PBS incubate->wash lyse Lyse cells wash->lyse measure Measure intracellular fluorescence lyse->measure end End: Increased fluorescence = P-gp inhibition measure->end Bypass_Signaling_Pathway cluster_bypass Bypass Activation This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits STAT STAT Pathway JAK2->STAT Proliferation Cell Proliferation & Survival STAT->Proliferation AXL AXL PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK MET MET MET->PI3K_AKT MET->MAPK_ERK PI3K_AKT->Proliferation MAPK_ERK->Proliferation

References

Optimizing XL019 Solubility for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of XL019 for in vitro experiments. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with this potent and selective JAK2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[3][5]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies across different suppliers, with concentrations ranging from >11.1 mg/mL to 25 mg/mL.[1][2][3][5] It is advisable to consult the certificate of analysis provided by your supplier for batch-specific solubility information. For practical purposes, preparing a stock solution in the lower end of this range (e.g., 10 mg/mL) is often sufficient for most in vitro applications and helps to avoid precipitation issues.

Q3: My this compound is not fully dissolving in DMSO. What should I do?

A3: If you encounter difficulty dissolving this compound in DMSO, you can try the following troubleshooting steps:

  • Warming: Gently warm the solution at 37°C for 10-15 minutes.[1][2]

  • Sonication: Use an ultrasonic bath to aid in dissolution.[1][5]

  • Vortexing: Mix the solution thoroughly by vortexing.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A4: No, this compound is reported to be insoluble in water and ethanol.[4] Direct dissolution in aqueous solutions is not recommended and will likely result in precipitation. A concentrated stock solution in DMSO should be prepared first and then serially diluted into your aqueous experimental medium.

Q5: I observed precipitation when I diluted my this compound DMSO stock solution into my cell culture medium. How can I prevent this?

A5: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[6]

  • Serial Dilutions: Perform serial dilutions of your DMSO stock in the aqueous buffer. Avoid adding a small volume of highly concentrated stock directly into a large volume of aqueous solution.

  • Pre-warming Media: Warm the cell culture medium to 37°C before adding the this compound solution.

  • Rapid Mixing: Gently vortex or invert the tube immediately after adding the this compound solution to the aqueous medium to ensure rapid and uniform dispersion.

  • Serum Concentration: The presence of serum proteins in the cell culture medium can sometimes help to stabilize the compound and prevent precipitation. Consider if the serum concentration in your media is appropriate.

Q6: How should I store my this compound stock solution?

A6: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[5] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one year or at -80°C for up to two years.[5] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[1]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityMolar Concentration (approx.)Notes
DMSO>11.1 mg/mL to 25 mg/mL[1][2][3][5]>25 mM to 56.24 mMUse of fresh, anhydrous DMSO is recommended.[3][5] Warming and sonication can aid dissolution.[1][2]
WaterInsoluble[4]-Direct dissolution is not feasible.
EthanolInsoluble[4]-Not a suitable solvent.
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL1.12 mMThis indicates that solubility decreases significantly in aqueous solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 444.53 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.445 mg of this compound (10 mmol/L * 1 L/1000 mL * 444.53 g/mol * 1000 mg/g = 4.445 mg/mL).

  • Weigh the compound: Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube. For example, add 1 mL of DMSO for 4.445 mg of this compound.

  • Dissolve the compound: Vortex the tube for 1-2 minutes to facilitate dissolution.

  • Troubleshooting dissolution (if necessary):

    • If the compound does not fully dissolve, place the tube in a 37°C water bath or incubator for 10-15 minutes.

    • Alternatively, sonicate the tube for a few minutes.

    • Vortex again until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

  • Sterile tubes for dilution

Procedure:

  • Determine the final desired concentration: For example, if the final desired concentration of this compound in your cell-based assay is 10 µM.

  • Calculate the dilution factor: To get from a 10 mM stock to a 10 µM working solution, a 1:1000 dilution is required.

  • Perform serial dilutions: It is recommended to perform serial dilutions to ensure accurate and homogenous mixing and to keep the final DMSO concentration low.

    • Intermediate Dilution (e.g., 100 µM): Dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium. Mix gently by pipetting or inverting the tube.

    • Final Dilution (e.g., 10 µM): Dilute the 100 µM intermediate solution 1:10 in pre-warmed cell culture medium. For example, add 20 µL of the 100 µM solution to 180 µL of medium.

  • Final DMSO concentration check: In this example, the final DMSO concentration would be 0.1%, which is generally well-tolerated by most cell lines.

  • Immediate Use: Use the freshly prepared working solutions in your experiments immediately to avoid potential precipitation over time.

Mandatory Visualizations

XL019_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates (pSTAT) pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) pSTAT_dimer->Gene_Expression Translocates to Nucleus & Binds DNA Cytokine Cytokine Cytokine->Cytokine_Receptor Binds This compound This compound This compound->JAK2 Inhibits

Caption: this compound inhibits the JAK-STAT signaling pathway.

XL019_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation Start This compound Powder Add_DMSO Add Anhydrous DMSO Start->Add_DMSO Dissolve Vortex Add_DMSO->Dissolve Troubleshoot Incomplete Dissolution? Dissolve->Troubleshoot Heat_Sonicate Warm (37°C) &or Sonciate Troubleshoot->Heat_Sonicate Yes Stock_Solution 10 mM Stock Solution Troubleshoot->Stock_Solution No Heat_Sonicate->Dissolve Dilute_1 Serial Dilution 1 in warm medium Stock_Solution->Dilute_1 Dilute_2 Serial Dilution 2 in warm medium Dilute_1->Dilute_2 Final_Solution Final Working Solution (<0.5% DMSO) Dilute_2->Final_Solution

Caption: Workflow for preparing this compound solutions.

Caption: Troubleshooting precipitation of this compound.

References

Troubleshooting XL019 off-target effects in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK2 inhibitor, XL019. The content directly addresses specific issues that may be encountered during experiments, with a focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the Janus-associated kinase 2 (JAK2), a cytoplasmic tyrosine kinase.[1][2] It competitively binds to the ATP pocket of the JAK2 kinase domain, preventing the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[3] This inhibition disrupts the JAK-STAT signaling pathway, which is crucial for cell growth, survival, and differentiation, and is often dysregulated in various cancers and myeloproliferative neoplasms.[1][4] this compound inhibits both the wild-type JAK2 and the constitutively active JAK2V617F mutant.[3][4]

2. What is the reported selectivity profile of this compound?

This compound has demonstrated high selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, and TYK2) in cell-free assays.[5] However, like many kinase inhibitors, it can interact with other kinases at higher concentrations. Below is a summary of its inhibitory activity against various kinases.

TargetIC50 (nM)Selectivity vs. JAK2
JAK2 2.2 -
PDGFRβ125.4~57-fold
JAK1134.3>50-fold
FLT3139.7~63-fold
JAK3214.2>50-fold
TYK2>134>50-fold

Data compiled from Selleck Chemicals and other sources.[5][6]

Troubleshooting Off-Target Effects

3. My experimental results are inconsistent with JAK2 inhibition. What are the known off-target effects of this compound?

While highly selective, this compound has documented off-target effects that can lead to unexpected experimental outcomes:

  • Neurotoxicity: Phase I clinical trials revealed that this compound can cause both central and peripheral neurotoxicity, an effect not anticipated from preclinical animal studies.[7] This suggests that this compound may interact with targets within the nervous system.

  • P-glycoprotein (P-gp/ABCB1) Inhibition: Research has shown that this compound can function as a P-glycoprotein inhibitor, independent of the JAK-STAT pathway.[8] This can sensitize multidrug-resistant cells to other chemotherapeutic agents and may produce confounding results in viability or apoptosis assays when used in combination with P-gp substrates.[8]

4. How can I determine if the observed phenotype in my experiment is due to an off-target effect?

A multi-step approach is recommended to distinguish between on-target and off-target effects. This involves using a combination of control experiments and orthogonal approaches to validate your findings.

Experimental Workflow for Validating On-Target vs. Off-Target Effects

cluster_0 Initial Observation cluster_1 On-Target Validation cluster_2 Off-Target Investigation cluster_3 Conclusion A Unexpected Phenotype Observed with this compound B Measure pSTAT3/5 Levels A->B Does this compound inhibit pSTAT at observed phenotype concentration? C JAK2 Knockdown/Knockout A->C Does JAK2 depletion replicate the phenotype? D Use Structurally Different JAK2 Inhibitor A->D Does another JAK2i replicate the phenotype? E Kinome-wide Profiling B->E No H On-Target Effect Confirmed B->H Yes F P-gp Inhibition Assay C->F No C->H Yes G CRISPR-based Target Deconvolution D->G No D->H Yes I Off-Target Effect Identified E->I F->I G->I

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

5. My cells are showing increased sensitivity to another drug when co-treated with this compound. Could this be a P-gp related off-target effect?

Yes, this is a plausible explanation. This compound has been shown to inhibit P-glycoprotein (P-gp), a drug efflux pump that confers multidrug resistance.[8] Inhibition of P-gp by this compound can lead to increased intracellular accumulation and subsequent cytotoxicity of drugs that are P-gp substrates.

Experimental Protocol: P-gp Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., KBV20C) and parental control cells (e.g., KB).

  • Rhodamine 123 (fluorescent P-gp substrate).

  • This compound and a known P-gp inhibitor (e.g., Verapamil) as a positive control.

  • Fluorescence plate reader or flow cytometer.

Methodology:

  • Cell Seeding: Seed P-gp overexpressing and parental cells in a 96-well plate and culture overnight.

  • Pre-incubation: Treat the cells with various concentrations of this compound, Verapamil, or vehicle control for 1-2 hours.

  • Substrate Loading: Add Rhodamine 123 to all wells and incubate for 30-60 minutes to allow for cellular uptake.

  • Efflux: Wash the cells with fresh media and add media containing the respective inhibitors (this compound, Verapamil) or vehicle. Incubate for 1-2 hours to allow for P-gp-mediated efflux.

  • Quantification: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader or flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of P-gp efflux.

6. I am observing neuronal cell death in my in vitro cultures when using this compound. How can I investigate this potential neurotoxicity?

Given the clinical observations of neurotoxicity, it is crucial to assess this potential off-target effect in preclinical models, especially those involving neuronal cells.

Experimental Protocol: In Vitro Neurotoxicity Assessment

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons.

  • This compound and a known neurotoxin (e.g., MPP+) as a positive control.

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo).

  • Apoptosis assay kit (e.g., Annexin V/PI staining).

  • Microscopy equipment for morphological analysis.

Methodology:

  • Cell Treatment: Culture neuronal cells and treat with a dose-response range of this compound for 24-72 hours. Include a vehicle control and a positive control for neurotoxicity.

  • Viability Assessment: Perform a cell viability assay to quantify the cytotoxic effects of this compound on neuronal cells.

  • Apoptosis Measurement: Use flow cytometry with Annexin V/PI staining to determine if cell death is occurring via apoptosis.

  • Morphological Analysis: Observe the cells under a microscope for signs of neurotoxicity, such as neurite retraction, cell body shrinkage, and detachment.

Signaling Pathway Diagrams

JAK-STAT Signaling Pathway and the Action of this compound

The JAK-STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. The diagram below illustrates the canonical pathway and the inhibitory point of this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates (P) STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Gene Target Gene Transcription DNA->Gene Binds Cytokine Cytokine Cytokine->Receptor Binds This compound This compound This compound->JAK2 Inhibits

Caption: Mechanism of this compound in the JAK-STAT signaling pathway.

This technical support guide provides a starting point for troubleshooting potential off-target effects of this compound. It is essential to employ rigorous experimental controls and orthogonal validation methods to ensure the correct interpretation of your results.

References

How to mitigate XL019-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and addressing the cytotoxicity associated with the JAK2 inhibitor, XL019.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally bioavailable, potent, and selective inhibitor of Janus-associated kinase 2 (JAK2).[1][2] It is designed to block the activation of JAK2, including the mutated JAK2V617F form, which is prevalent in myeloproliferative neoplasms.[2] By inhibiting JAK2, this compound aims to disrupt the JAK-STAT signaling pathway, which is crucial for the proliferation and survival of certain tumor cells, thereby inducing apoptosis.[2]

Q2: What is the primary cytotoxic effect of this compound observed in normal cells?

A2: The primary and dose-limiting cytotoxicity of this compound in normal cells is neurotoxicity.[1][3] In a Phase I clinical trial involving patients with myelofibrosis, all participants developed central and/or peripheral neurotoxicity, which led to the termination of the study.[1][3] Notably, myelosuppression, an expected on-target effect of a JAK2 inhibitor, was minimal.[1][3]

Q3: Is the neurotoxicity of this compound an on-target or off-target effect?

A3: The neurotoxicity associated with this compound is believed to be an off-target effect.[3] This is suggested by the fact that neurotoxicity was not observed in preclinical animal studies (rat and dog), and such severe neurological side effects have been rare or absent in studies of other JAK2 inhibitors.[3] The universal occurrence of neurotoxicity in the clinical trial points towards an undefined, off-target molecular interaction.[3]

Q4: What were the clinical manifestations of this compound-induced neurotoxicity?

A4: The neurotoxicity presented as both central nervous system (CNS) and peripheral neuropathy.[1][3] CNS effects were transient in some cases but could be severe (Grade 3).[3] Peripheral neuropathy was also common, and for many patients, these toxicities necessitated the cessation of treatment.[3]

Q5: Are there any known strategies to specifically mitigate this compound-induced neurotoxicity?

A5: Due to the early termination of its clinical development, no specific strategies have been established to mitigate this compound-induced neurotoxicity.[1][3] The primary approach attempted during the clinical trial was dose reduction, but this was not sufficient to prevent the occurrence of neurotoxicity.[1][3] The resolution of neurotoxicity in many patients occurred only after the discontinuation of the drug.[1][3]

Q6: Does this compound have other effects on normal cells that researchers should be aware of?

A6: Beyond neurotoxicity, this compound has been shown to function as a P-glycoprotein (P-gp) inhibitor.[4] This action was observed to sensitize drug-resistant cancer cells to chemotherapy but indicates a potential for drug-drug interactions and altered disposition of other P-gp substrates in normal tissues.[4]

Troubleshooting Guides

Issue: Unexpectedly High Cytotoxicity in Neuronal Cell Cultures

If you are observing high levels of cytotoxicity in primary neuronal cultures or neuronal cell lines treated with this compound or a similar compound, consider the following troubleshooting steps:

  • Confirm On-Target (JAK2) Inhibition:

    • Perform a Western blot to assess the phosphorylation status of STAT3 or STAT5, downstream targets of JAK2. This will confirm that the compound is active at the concentrations used.

  • Hypothesize and Investigate Off-Target Effects:

    • The neurotoxicity of this compound is likely an off-target effect.[3] Consider performing a kinome scan to identify other kinases that are potently inhibited by your compound at relevant concentrations.

    • Evaluate potential interactions with neuronal-specific ion channels or receptors.

  • Dose-Response and Time-Course Analysis:

    • Conduct detailed dose-response and time-course studies to determine the precise concentrations and exposure durations that induce neuronal cell death.

  • Structural Analogs:

    • If available, test structural analogs of your compound to see if the neurotoxicity can be dissociated from the on-target JAK2 inhibition. This can help identify the pharmacophore responsible for the off-target effect.

Issue: Discrepancy Between Preclinical Animal Models and Human Clinical Data

The case of this compound highlights a significant challenge in drug development: a lack of translation of toxicity findings from animal models to humans.[3] If your research involves a compound with a similar profile, consider the following:

  • Re-evaluate Preclinical Models:

    • The species used in preclinical toxicology studies (rat and dog for this compound) may not express the off-target protein or may have a variant that does not bind the drug.[3] Consider using a broader range of species or humanized animal models if an off-target is identified.

  • Blood-Brain Barrier Penetration:

    • This compound may be particularly efficient at crossing the blood-brain barrier in humans, leading to higher CNS concentrations than in preclinical models.[3] Ensure that you have accurate measurements of your compound's concentration in the CNS of your animal models.

  • Early Human Cell-Based Screening:

    • Incorporate screening against a panel of human cell types, including primary neurons and other neural cells, early in the drug discovery process to identify potential species-specific toxicities.

Data Presentation

Table 1: Summary of Adverse Events in the this compound Phase I Clinical Trial

Adverse Event CategorySpecific EventFrequencySeverity (Grades)Notes
Neurological Central NeurotoxicityOccurred in all patients1-3Led to study termination.[1][3]
Peripheral NeuropathyOccurred in all patients1-2Resolved in 50% of patients after drug cessation.[1][3]
Hematological Anemia7%All gradesAttributable to this compound. Myelosuppression was minimal.[3]
Thrombocytopenia3%All gradesAttributable to this compound.[3]
Other Common Events Fatigue30%Not specifiedRegardless of relationship to this compound.[3]
Nausea30%Not specifiedRegardless of relationship to this compound.[3]
Peripheral Edema23%Not specifiedRegardless of relationship to this compound.[3]
Hyperkalemia20%Not specifiedRegardless of relationship to this compound.[3]

Experimental Protocols

Protocol 1: In Vitro Assessment of Neuronal Cytotoxicity

This protocol provides a method for evaluating the cytotoxic effects of a compound on a neuronal cell line (e.g., SH-SY5Y).

  • Cell Culture:

    • Culture SH-SY5Y cells in a 1:1 mixture of Eagle's Minimum Essential Medium and F12 Medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and maintain at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in DMSO.

    • Create a serial dilution of the compound in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Include a vehicle control (DMSO at the highest concentration used).

  • Cell Treatment:

    • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

    • Remove the medium and replace it with the medium containing the various concentrations of the test compound.

    • Incubate for 48-72 hours.

  • Cytotoxicity Assay (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

XL019_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription 6. Transcription This compound This compound This compound->JAK2 On-Target Inhibition OffTarget Unknown Off-Target (e.g., in Neurons) This compound->OffTarget Off-Target Effect Neurotoxicity Neurotoxicity OffTarget->Neurotoxicity Neurotoxicity_Workflow cluster_preclinical Preclinical Assessment cluster_mitigation Mitigation Strategy cluster_clinical Clinical Observation InVitro In Vitro Screening (Neuronal Cell Lines) InVivo In Vivo Toxicology (Rodent/Non-Rodent) InVitro->InVivo ClinicalToxicity Observe Neurotoxicity in Phase I Trial InVivo->ClinicalToxicity Gap in Prediction BBB Blood-Brain Barrier Penetration Analysis BBB->ClinicalToxicity High Human CNS Exposure? SAR Structure-Activity Relationship (SAR) Studies RationalDesign Rational Drug Design (Reduce Off-Target Binding) SAR->RationalDesign OffTargetID Off-Target Identification (Kinome Scan) OffTargetID->SAR RationalDesign->InVitro Test New Compounds ClinicalToxicity->OffTargetID Investigate Cause

References

Technical Support Center: Improving the Bioavailability of XL019 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with the selective JAK2 inhibitor, XL019.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a consideration?

A1: this compound is an orally bioavailable, potent, and selective inhibitor of Janus-associated kinase 2 (JAK2).[1][2] It targets the JAK/STAT signaling pathway, which is often dysregulated in various cancers and myeloproliferative neoplasms.[3][4] Like many orally administered small molecule inhibitors, achieving consistent and optimal bioavailability in animal models can be challenging. Factors such as poor aqueous solubility, first-pass metabolism, and efflux transporter activity can limit the extent of oral absorption, leading to variability in plasma concentrations and potentially impacting the reliability of preclinical efficacy and safety studies.[5][6]

Q2: What are the known physicochemical properties of this compound that might affect its bioavailability?

A2: While specific proprietary data may not be publicly available, as a kinase inhibitor, this compound is likely a lipophilic molecule with low aqueous solubility.[7] Many new chemical entities, particularly in oncology, are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which presents a significant hurdle for oral absorption.[5][8] Additionally, this compound has been identified as a P-glycoprotein (P-gp) inhibitor, which suggests it may also be a substrate for this efflux transporter, further complicating its absorption profile.[9]

Q3: What are the general strategies to enhance the bioavailability of compounds like this compound?

A3: A variety of formulation and biological strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[10][11]

  • Formulation Strategies:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[5][8]

    • Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can improve solubility and take advantage of lipid absorption pathways.[8][12] Self-emulsifying drug delivery systems (SEDDS) are a common example.[7]

    • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier can significantly increase its dissolution rate and apparent solubility.[13]

    • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[10]

  • Biological Strategies:

    • Co-administration with Bioenhancers: Certain agents can inhibit metabolic enzymes or efflux transporters to increase drug absorption.[10]

    • Prodrug Approach: Modifying the chemical structure of the drug to a more soluble or permeable form that is converted to the active compound in vivo.[13]

Q4: Which animal models are most appropriate for studying the bioavailability of this compound?

A4: The choice of animal model is critical and can influence the translational relevance of the findings.[14] Rodents, particularly rats, are commonly used in early pharmacokinetic studies due to their well-characterized physiology and cost-effectiveness.[15] Beagle dogs are also frequently used for oral bioavailability studies as their gastrointestinal anatomy and physiology share many similarities with humans.[15] It is important to consider species-specific differences in metabolism and gastrointestinal physiology when interpreting bioavailability data.[14]

Troubleshooting Guide

Issue: Low or variable plasma concentrations of this compound observed in rodent studies.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Poor aqueous solubility and dissolution rate. 1. Verify Drug Substance Properties: Characterize the solid-state properties of your this compound batch (e.g., crystallinity, particle size).2. Implement Formulation Strategies: - Particle Size Reduction: Prepare a nanosuspension of this compound (see Experimental Protocol 1). - Lipid-Based Formulation: Develop a Self-Emulsifying Drug Delivery System (SEDDS) (see Experimental Protocol 2). - Co-solvent System: Use a mixture of water-miscible organic solvents like PEG 400, propylene glycol, and Solutol HS 15.[12][16] Ensure the chosen excipients are well-tolerated in the selected animal model.
First-pass metabolism in the gut wall and liver. 1. In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes and S9 fractions from the chosen animal species (e.g., rat, mouse).[17] 2. Consider Alternative Routes of Administration: Compare oral (PO) administration with intravenous (IV) or intraperitoneal (IP) injection to quantify the absolute bioavailability and the extent of first-pass metabolism.[18]
P-glycoprotein (P-gp) mediated efflux. 1. Co-administration with a P-gp Inhibitor: In a non-GLP setting, consider co-dosing this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to assess the impact of efflux on its absorption. Note that this compound itself has been shown to inhibit P-gp.[9]
Improper Dosing Technique. 1. Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs. Use appropriate gavage needle size and confirm correct placement.2. Vehicle Volume: Adhere to institutional guidelines for maximum oral dosing volumes for the species being used.
Gastrointestinal (GI) Tract Instability. 1. In Vitro Stability in GI Fluids: Assess the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[19][20] If degradation is observed, consider formulation strategies that protect the drug, such as encapsulation.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng*h/mL)Relative Bioavailability (%)
Aqueous Suspension (Micronized) 350 ± 854.02,100 ± 550100 (Reference)
Nanosuspension 780 ± 1502.05,250 ± 980250
SEDDS Formulation 1150 ± 2101.58,050 ± 1300383
Solid Dispersion 950 ± 1802.06,650 ± 1150317

Data are presented as mean ± standard deviation (n=5 rats per group).

Mandatory Visualizations

JAK_STAT_Pathway JAK/STAT Signaling Pathway and Inhibition by this compound Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Initiates This compound This compound This compound->JAK2 Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

Troubleshooting_Workflow Workflow for Troubleshooting Low this compound Bioavailability Start Start: Low/Variable In Vivo Exposure Check_Properties Step 1: Assess Physicochemical Properties of this compound Start->Check_Properties Is_Solubility_Low Is Solubility Low? Check_Properties->Is_Solubility_Low Formulation_Strategy Step 2: Develop Improved Formulation (e.g., Nanosuspension, SEDDS) Is_Solubility_Low->Formulation_Strategy Yes Check_Metabolism Step 4: Investigate Metabolism (In Vitro/In Vivo) Is_Solubility_Low->Check_Metabolism No In_Vivo_Test1 Step 3: Re-evaluate in Animal Model with New Formulation Formulation_Strategy->In_Vivo_Test1 Is_Exposure_Improved Is Exposure Adequate? In_Vivo_Test1->Is_Exposure_Improved Is_Exposure_Improved->Check_Metabolism No End End: Optimized Protocol Is_Exposure_Improved->End Yes Is_Metabolism_High Is First-Pass Metabolism High? Check_Metabolism->Is_Metabolism_High Consider_Route Consider IV/IP routes to determine absolute BA Is_Metabolism_High->Consider_Route Yes Check_Efflux Step 5: Investigate P-gp Efflux Is_Metabolism_High->Check_Efflux No Consider_Route->Check_Efflux Check_Efflux->End

Caption: A logical workflow for troubleshooting poor bioavailability.

Experimental Protocols

Experimental Protocol 1: Preparation of an this compound Nanosuspension for Oral Dosing

Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.

Materials:

  • This compound drug substance

  • Stabilizer (e.g., Hydroxypropyl methylcellulose (HPMC), Poloxamer 188)

  • Purified water

  • Wet milling equipment (e.g., bead mill)

  • Particle size analyzer (e.g., dynamic light scattering)

Methodology:

  • Preparation of Stabilizer Solution: Prepare a 2% (w/v) solution of the chosen stabilizer (e.g., HPMC) in purified water. Stir until fully dissolved.

  • Pre-suspension: Weigh the required amount of this compound and add it to the stabilizer solution to create a pre-suspension at a concentration of 10 mg/mL.

  • Wet Milling:

    • Transfer the pre-suspension to the chamber of the bead mill containing zirconium oxide beads.

    • Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2-4 hours). Monitor the temperature to ensure it does not exceed 25°C.

    • Take samples at regular intervals to monitor particle size reduction.

  • Particle Size Analysis:

    • Dilute a sample of the nanosuspension with purified water.

    • Measure the mean particle size and polydispersity index (PDI) using a dynamic light scattering instrument. The target is a mean particle size of <200 nm with a PDI of <0.3.

  • Final Formulation: Once the desired particle size is achieved, separate the nanosuspension from the milling beads. Adjust the final concentration for dosing if necessary with the stabilizer solution.

  • Stability Assessment: Store the nanosuspension at 4°C and room temperature. Monitor particle size and for any signs of aggregation or crystal growth over a period of 7 days to ensure stability for the duration of the in vivo study.

Experimental Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To formulate this compound in a lipid-based system that forms a fine emulsion upon contact with gastrointestinal fluids, enhancing solubility and absorption.

Materials:

  • This compound drug substance

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor EL, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Glass vials

  • Vortex mixer and magnetic stirrer

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Formulation Preparation:

    • Based on the solubility data, prepare different ratios of oil, surfactant, and co-surfactant. For example, a common starting point is a ratio of 40:40:20 (oil:surfactant:co-surfactant).

    • Weigh the components into a glass vial and vortex until a homogenous mixture is formed.

    • Add this compound to the vehicle to achieve the desired final concentration (e.g., 25 mg/mL). Gently heat (to ~40°C) and stir if necessary to facilitate dissolution.

  • Self-Emulsification Assessment:

    • Add 1 mL of the prepared SEDDS formulation dropwise into 250 mL of purified water in a glass beaker with gentle stirring.

    • Visually observe the formation of the emulsion. A spontaneous, fine, and translucent emulsion indicates a good SEDDS formulation.

    • Measure the droplet size of the resulting emulsion using a particle size analyzer. The target is a mean droplet size of <200 nm.

  • Optimization: Adjust the ratios of the components to optimize the self-emulsification performance and droplet size.

  • Dosing: The final, optimized SEDDS formulation containing this compound can be directly administered orally to the animal models.

References

Refinement of XL019 treatment duration for optimal response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with XL019, a selective JAK2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and summarize the current understanding of this compound based on available preclinical and clinical data.

Troubleshooting Guides

Problem: Unexpected Cellular Toxicity or Off-Target Effects in Preclinical Models

Possible Cause & Solution:

  • High Concentration: this compound is a potent inhibitor of JAK2 with an IC50 of 2.2 nM.[1] High concentrations may lead to off-target kinase inhibition or cellular stress.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for JAK2 inhibition without inducing significant cytotoxicity. Start with concentrations in the low nanomolar range and titrate upwards.

  • P-glycoprotein (P-gp) Inhibition: this compound has been shown to function as a P-glycoprotein (P-gp) inhibitor, which can affect the cellular efflux of other compounds and potentiate their toxicity.[2]

    • Troubleshooting Step: If using this compound in combination with other drugs, consider their potential as P-gp substrates. A lower dose of the combination drug may be required.[2] Evaluate P-gp inhibition directly in your experimental system if co-administration is planned.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to JAK2 inhibition based on their genetic background and dependence on the JAK-STAT pathway.

    • Troubleshooting Step: Characterize the JAK/STAT pathway activity in your chosen cell line (e.g., by measuring phosphorylated STAT3/5 levels) to confirm it is a relevant model.

Problem: Difficulty Replicating In Vivo Anti-Tumor Efficacy

Possible Cause & Solution:

  • Suboptimal Dosing or Schedule: In a mouse xenograft model (HEL 92.1.7), oral dosing of 200 mg/kg and 300 mg/kg twice daily for 14 days resulted in 60% and 70% tumor growth inhibition, respectively.[1]

    • Troubleshooting Step: Ensure the dosing regimen is appropriate for the animal model being used. The terminal half-life of this compound is approximately 21 hours, with a steady state reached by day 8 in human subjects, which may guide dosing frequency.[3][4]

  • Neurotoxicity: A significant finding in the Phase I clinical trial was the development of central and peripheral neurotoxicity in all patients, which led to the study's termination.[3][4] This toxicity could impact animal behavior and overall health, affecting tumor growth readouts.

    • Troubleshooting Step: Closely monitor animals for signs of neurotoxicity (e.g., changes in gait, balance, or behavior). Consider incorporating a neurological assessment into your in vivo study design. If neurotoxicity is observed, dose reduction or a different administration schedule may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the cytoplasmic tyrosine kinase JAK2.[5] JAK2 is a key component of the JAK-STAT signaling pathway, which is activated by various cytokines and growth factors to promote cell growth and survival.[5][6] this compound inhibits the activation of both wild-type JAK2 and the mutated form JAK2V617F, which is prevalent in myeloproliferative neoplasms.[6][7] This inhibition leads to the downregulation of the JAK-STAT pathway and can induce apoptosis in cancer cells.[1][7]

Q2: What was the dosing and treatment duration of this compound in the Phase I clinical trial?

A2: The Phase I trial in patients with myelofibrosis initially evaluated oral doses of 100 mg, 200 mg, and 300 mg administered once daily for 21 days in a 28-day cycle.[3][4] Due to the emergence of neurotoxicity, lower doses of 25 mg three times a week, 25 mg daily, and 50 mg daily were subsequently investigated.[3] The median treatment duration across all patients was 91 days, with a wide range from 4 to 960 days.[3]

Q3: Why was the clinical development of this compound halted?

A3: The Phase I clinical trial of this compound was terminated due to the occurrence of dose-limiting neurotoxicity.[3][4] Central and/or peripheral neurotoxicity was observed in all patients across all dose levels.[3][4]

Q4: What were the key efficacy findings from the this compound Phase I trial?

A4: Despite the toxicity issues, some clinical activity was observed. International Working Group (IWG) defined responses were seen in 10% of the patients (3 out of 30).[3][4] Preliminary data from the initial cohorts showed a reduction in spleen size in five of six evaluated patients.

Data Tables

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Cell Line/System
JAK22.2 nMEnzyme Assay[1]
JAK1>110 nMEnzyme Assay[1]
JAK3>110 nMEnzyme Assay[1]
TYK2>110 nMEnzyme Assay[1]
STAT5 Phosphorylation (EPO-stimulated)64 nMErythroid Cells[1]

Table 2: Summary of Phase I Clinical Trial Dosing and Outcomes for this compound in Myelofibrosis

ParameterDetailsReference
Patient Population 30 patients with primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF.[3][4]
Initial Dose Cohorts 100 mg, 200 mg, 300 mg orally, once daily for 21 days of a 28-day cycle.[3][4]
Lower Dose Cohorts 25 mg three times a week, 25 mg daily, 50 mg daily.[3]
Median Treatment Duration 91 days (range: 4 - 960 days).[3]
Dose-Limiting Toxicity Central and peripheral neurotoxicity observed in all patients.[3][4]
Clinical Response 10% of patients (3/30) achieved an International Working Group (IWG) defined response.[3][4]
Pharmacokinetics Terminal half-life of ~21 hours; steady state reached by Day 8.[3][4]

Experimental Protocols

Protocol 1: In Vitro Assessment of STAT5 Phosphorylation Inhibition

  • Cell Culture: Culture primary human erythroid progenitor cells or a JAK2-dependent cell line (e.g., HEL 92.1.7) under standard conditions.

  • Serum Starvation: Prior to stimulation, serum-starve the cells for 4-6 hours to reduce basal signaling.

  • This compound Pre-treatment: Incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a known JAK2 activator, such as erythropoietin (EPO), for a short duration (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Western Blot Analysis: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5.

  • Quantification: Quantify band intensities to determine the IC50 of this compound for pSTAT5 inhibition.

Protocol 2: In Vivo Tumor Xenograft Model

  • Cell Implantation: Subcutaneously implant a human cancer cell line with an activated JAK2 pathway (e.g., HEL 92.1.7) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into vehicle control and this compound treatment groups.

  • Drug Administration: Administer this compound orally at predetermined doses (e.g., 200 mg/kg and 300 mg/kg) and schedule (e.g., twice daily) for a specified duration (e.g., 14 days).[1]

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Monitoring: Monitor animal body weight and general health, paying close attention to any signs of neurotoxicity.

  • Endpoint Analysis: At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for pSTAT3/5).

Visualizations

XL019_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates & Binds DNA Proliferation Cell Proliferation & Survival DNA->Proliferation Gene Transcription Cytokine Cytokine/ Growth Factor Cytokine->receptor Binds This compound This compound This compound->JAK2 Inhibits

Caption: Mechanism of action of this compound in the JAK-STAT signaling pathway.

XL019_Phase1_Workflow cluster_screening Patient Screening cluster_treatment Dose Escalation & Treatment cluster_evaluation Evaluation cluster_outcome Outcome p1 Enrollment of Myelofibrosis Patients (n=30) c1 Cohort 1: 100 mg/day p1->c1 c2 Cohort 2: 200 mg/day p1->c2 c3 Cohort 3: 300 mg/day p1->c3 c_low Lower Dose Cohorts (25-50 mg) p1->c_low safety Safety & Tolerability (Primary Endpoint) c1->safety pk Pharmacokinetics c1->pk efficacy Efficacy (IWG Response) (Secondary Endpoint) c1->efficacy c2->safety c2->pk c2->efficacy c3->safety c3->pk c3->efficacy c_low->safety c_low->pk c_low->efficacy dlt Dose-Limiting Toxicity: Neurotoxicity Observed safety->dlt termination Early Trial Termination dlt->termination

Caption: Workflow of the Phase I clinical trial for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK2 inhibitor XL019 in preclinical models. The information provided is intended to assist in the identification, characterization, and potential mitigation of neurotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable and potent small-molecule inhibitor of Janus-associated kinase 2 (JAK2).[1][2] Its primary mechanism of action is the inhibition of the JAK-STAT signaling pathway, which is crucial for cell growth and survival and is often dysregulated in various cancers.[1][3][4] this compound inhibits both wild-type JAK2 and the mutated form JAK2V617F.[1]

Q2: Has neurotoxicity been observed with this compound?

A2: Yes, significant neurotoxicity was a primary reason for the termination of a Phase I clinical trial in patients with myelofibrosis.[5][6][7] Patients experienced both central nervous system (CNS) toxicities (dizziness, confusion, speech difficulties, balance disorders) and peripheral neuropathy.[5][8] Importantly, preclinical studies in rats and dogs did not predict this neurotoxicity, with myelosuppression being the major observed toxicity.[8]

Q3: Why might preclinical models fail to predict this compound-induced neurotoxicity in humans?

A3: The discrepancy between preclinical findings and clinical outcomes for this compound neurotoxicity could be due to several factors, including:

  • Species-specific differences: The metabolic pathways and blood-brain barrier permeability of this compound may differ significantly between rodents/canines and humans.

  • Off-target effects: The neurotoxicity might be due to an off-target effect of this compound that is specific to human proteins or neurological pathways not adequately represented in the animal models used.

  • Insensitivity of standard preclinical assays: The specific nature of this compound's neurotoxic mechanism may not be detectable by standard, broad-spectrum preclinical toxicology screens.

Q4: What are the general signs of neurotoxicity to monitor in preclinical models?

A4: General signs of neurotoxicity in preclinical models can be categorized as follows:

  • Behavioral: Changes in gait, motor coordination, activity levels, and cognitive function (learning and memory).

  • Physiological: Tremors, seizures, changes in body temperature, and altered sensory responses.

  • Histopathological: Neuronal degeneration, demyelination, glial cell activation (gliosis), and inflammation in the central and peripheral nervous systems.

Troubleshooting Guides

Issue 1: Unexpected Behavioral Changes in this compound-Treated Animals
  • Problem: Animals treated with this compound exhibit tremors, ataxia (uncoordinated movement), or changes in exploratory behavior.

  • Troubleshooting Steps:

    • Dose-Response Assessment: Determine if the observed effects are dose-dependent. Include a vehicle control and at least three dose levels of this compound.

    • Systematic Behavioral Testing: Implement a battery of behavioral tests to quantify the observed deficits. (See Experimental Protocols for examples).

    • Histopathological Correlation: At the end of the study, perform a thorough histopathological examination of the brain, spinal cord, and peripheral nerves to look for correlates to the behavioral changes.

    • Pharmacokinetic Analysis: Measure the concentration of this compound in the plasma and, if possible, in the brain tissue to assess blood-brain barrier penetration.

Issue 2: Lack of Observable Neurotoxicity in Standard Rodent Models
  • Problem: Standard toxicology studies in rats or mice do not show any neurological deficits, despite the known clinical neurotoxicity of this compound.

  • Troubleshooting Steps:

    • Consider Alternative Models: Utilize more sensitive or specialized preclinical models. This could include non-human primates (if ethically justified and feasible) or specific transgenic mouse models that might better recapitulate human neurological pathways.

    • In-depth Functional Assessments: Employ more sophisticated and sensitive methods for detecting subtle neurological changes, such as nerve conduction studies for peripheral neuropathy or advanced cognitive testing.

    • In Vitro Neurotoxicity Screening: Use human-derived in vitro models, such as induced pluripotent stem cell (iPSC)-derived neurons or co-culture systems, to investigate the direct effects of this compound on human neural cells.[9][10][11][12]

    • "Humanized" Mouse Models: Consider the use of mice with humanized versions of potential off-target proteins to investigate species-specific effects.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay Conditions
JAK22.2 - 2.3Cell-free kinase assay
JAK1134.3Cell-free kinase assay
JAK3214.2Cell-free kinase assay
TYK2>134Cell-free kinase assay
STAT5 Phosphorylation (Erythroid Cells)64EPO-stimulated primary human erythroid cells
STAT5 Phosphorylation (HEL92.1.7 Cells)623Tumor cell line

Data compiled from multiple sources.[8][13][14]

Table 2: Preclinical Antitumor Efficacy of this compound

Xenograft ModelDosing RegimenTumor Growth Inhibition (%)
HEL.92.1.7200 mg/kg, p.o., BID60
HEL.92.1.7300 mg/kg, p.o., BID70
DU145Not specified86

Data compiled from multiple sources.[13][14]

Experimental Protocols

Protocol 1: Assessment of Motor Coordination and Balance (Rotarod Test)
  • Apparatus: An automated rotarod apparatus with a rotating rod of a specified diameter.

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Training: Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 consecutive days prior to the start of the study.

  • Testing:

    • Administer this compound or vehicle control at the specified dose and time.

    • At predetermined time points post-dosing, place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 3 trials per animal at each time point, with a rest period in between.

  • Data Analysis: Compare the mean latency to fall between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Evaluation of Cognitive Function (Morris Water Maze)
  • Apparatus: A circular pool filled with opaque water, with a hidden escape platform. Visual cues are placed around the room.

  • Acclimation: Handle the animals for several days before the start of the experiment.

  • Acquisition Phase (5 days):

    • Administer this compound or vehicle daily.

    • Conduct 4 trials per day for each animal. In each trial, the animal is placed in the pool from a different starting position and allowed to find the hidden platform.

    • If the animal does not find the platform within 60-90 seconds, it is guided to it.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 6):

    • Remove the platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups.

Protocol 3: Histopathological Assessment of Nervous Tissue
  • Tissue Collection: At the end of the study, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

  • Tissue Processing: Carefully dissect the brain, spinal cord, and sciatic nerves. Post-fix the tissues in 4% paraformaldehyde and then process for paraffin embedding.

  • Sectioning: Cut thin sections (e.g., 5-10 µm) from the paraffin blocks.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology and identification of neuronal damage (e.g., pyknotic nuclei, eosinophilic cytoplasm).

    • Luxol Fast Blue (LFB): For assessing myelination.

    • Immunohistochemistry: Use specific antibodies to detect markers of:

      • Neuronal injury (e.g., Fluoro-Jade B).

      • Astrogliosis (e.g., Glial Fibrillary Acidic Protein - GFAP).

      • Microglial activation (e.g., Ionized calcium-binding adapter molecule 1 - Iba1).

  • Microscopic Analysis: A qualified pathologist, blinded to the treatment groups, should examine the slides and score the extent of any observed pathology.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_inactive JAK2 (inactive) Cytokine_Receptor->JAK2_inactive Recruits JAK2_active JAK2 (active) P-JAK2 JAK2_inactive->JAK2_active Phosphorylation STAT_inactive STAT JAK2_active->STAT_inactive Phosphorylates STAT_active P-STAT STAT_inactive->STAT_active STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocates to Nucleus This compound This compound This compound->JAK2_active Inhibits Gene_Transcription Gene Transcription (Cell Proliferation, Survival) DNA->Gene_Transcription Binds & Initiates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Preclinical_Neurotoxicity_Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Screening (Optional/Confirmatory) cluster_analysis Data Analysis & Interpretation Dose_Selection Dose Range Finding (MTD Study) Behavioral_Testing Behavioral & Functional Tests (e.g., Rotarod, Cognitive Mazes) Dose_Selection->Behavioral_Testing Histopathology Terminal Histopathology (Brain, Spinal Cord, Peripheral Nerves) Behavioral_Testing->Histopathology Data_Integration Integrate In Vivo, In Vitro, and PK/PD Data Behavioral_Testing->Data_Integration Histopathology->Data_Integration Cell_Models Select Cell Models (e.g., iPSC-derived neurons, co-cultures) Toxicity_Assays Neurotoxicity Assays (Viability, Neurite Outgrowth, Electrophysiology) Cell_Models->Toxicity_Assays Toxicity_Assays->Data_Integration Risk_Assessment Assess Neurotoxic Potential Data_Integration->Risk_Assessment

Caption: A logical workflow for preclinical neurotoxicity assessment.

References

Validation & Comparative

A Head-to-Head Comparison of XL019 and Ruxolitinib in JAK2-Mutated Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of activating mutations in the Janus kinase 2 (JAK2) gene, particularly the V617F mutation, has revolutionized the therapeutic landscape for myeloproliferative neoplasms (MPNs). This has led to the development of targeted inhibitors aimed at the dysregulated JAK-STAT signaling pathway. This guide provides a comprehensive comparison of two such inhibitors: XL019, a selective JAK2 inhibitor, and ruxolitinib, a JAK1/JAK2 inhibitor and the current standard of care for many MPN patients. This comparison is based on available preclinical data to inform researchers and drug development professionals on their respective mechanisms, efficacy, and safety profiles in the context of JAK2-mutated cell lines.

Mechanism of Action: Targeting the JAK-STAT Pathway

Both this compound and ruxolitinib function by inhibiting the kinase activity of JAK proteins, which are critical mediators of cytokine and growth factor signaling. However, their selectivity profiles differ.

Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[1][2] Its dual inhibitory action is thought to contribute to its clinical efficacy by not only targeting the mutated JAK2 that drives myeloproliferation but also by modulating the inflammatory cytokine signaling mediated by JAK1.[3]

This compound is characterized as a highly selective inhibitor of JAK2.[4][5] Preclinical data indicates that it has significantly greater potency against JAK2 compared to other JAK family members, including JAK1, JAK3, and TYK2.[4][5] This selectivity was intended to specifically target the primary driver of the disease while potentially minimizing off-target effects associated with the inhibition of other JAK kinases.[3] this compound inhibits both the wild-type and the mutated JAK2V617F form.[6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK2 JAK2 Cytokine_Receptor->JAK2 Activates JAK1 JAK1 Cytokine_Receptor->JAK1 Activates STAT STAT JAK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Survival) STAT_Dimer->Gene_Expression Translocates to Nucleus & Regulates Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Ruxolitinib->JAK1 This compound This compound This compound->JAK2

Figure 1: JAK-STAT Signaling Pathway and Inhibitor Targets.

In Vitro Efficacy: A Comparative Overview

Direct head-to-head studies comparing this compound and ruxolitinib in the same experimental settings are limited. However, by compiling data from various preclinical studies, a comparative assessment of their in vitro potency can be made.

ParameterThis compoundRuxolitinibReference
Target Kinase Selective JAK2 JAK1 and JAK2 [1][2][4][5]
IC50 JAK2 (cell-free) 2.0 - 2.3 nM2.8 nM[1][4][5][7]
IC50 JAK1 (cell-free) 130 - ≥134 nM3.3 nM[1][4][5][7]
IC50 JAK3 (cell-free) 250 - ≥214.2 nM428 nM[1][4][5]
IC50 TYK2 (cell-free) 340 - ≥134.3 nM19 nM[1][4][5]

Table 1: Kinase Inhibitory Potency (IC50) of this compound and Ruxolitinib

Cell LineJAK2 MutationThis compound IC50 (Cell Proliferation)Ruxolitinib IC50 (Cell Proliferation)Reference
HELJAK2 V617FNot Reported186 nM[8]
Ba/F3-EpoR-JAK2V617FJAK2 V617FNot Reported126 - 130 nM[1][8]
SET2JAK2 V617FNot Reported25 nM[9]
Ba/F3-ETV6-JAK2JAK2 FusionNot Reported370 nM[10]

Table 2: Anti-proliferative Activity in JAK2-Mutated Cell Lines

Ruxolitinib has demonstrated potent inhibition of proliferation in various cell lines harboring the JAK2 V617F mutation.[1][8][9] Treatment with ruxolitinib also leads to a dose-dependent increase in apoptosis in Ba/F3-EpoR-JAK2V617F cells and blocks the phosphorylation of downstream signaling molecules like STAT3 and STAT5.[8] While specific IC50 values for cell proliferation for this compound are not widely published, it has been shown to inhibit the proliferation of JAK2-dependent cell lines and to reduce STAT5 phosphorylation.

Safety and Clinical Development

A critical point of differentiation between this compound and ruxolitinib lies in their clinical development and safety profiles. Ruxolitinib is an approved therapeutic for MPNs, though it is associated with dose-limiting myelosuppression, including thrombocytopenia and anemia.[3][11]

The clinical development of this compound was halted during Phase I trials due to the emergence of significant neurotoxicity.[3][4] Patients treated with this compound experienced both central and peripheral neurotoxicity, which ultimately led to the termination of the study.[3][4] This adverse effect was not predicted by preclinical animal studies.[4]

Experimental Protocols

To aid in the design of future comparative studies, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS-based)
  • Cell Seeding: Seed JAK2-mutated cell lines (e.g., HEL, SET2, Ba/F3-JAK2V617F) in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media.

  • Drug Treatment: Prepare serial dilutions of this compound and ruxolitinib in the appropriate vehicle (e.g., DMSO). Add the inhibitors to the cells at a range of concentrations and incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, ruxolitinib, or vehicle control at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Western Blotting for Phospho-STAT5
  • Cell Lysis: Treat cells with inhibitors for a short duration (e.g., 2-4 hours) to assess signaling inhibition. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against phospho-STAT5 (Tyr694), total STAT5, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Experimental_Workflow cluster_assays Endpoint Assays Start Start: JAK2-Mutated Cell Lines Cell_Culture Cell Culture & Seeding Start->Cell_Culture Drug_Treatment Treatment with this compound or Ruxolitinib (Dose-Response) Cell_Culture->Drug_Treatment Incubation Incubation (e.g., 48-72h) Drug_Treatment->Incubation Viability Cell Viability Assay (e.g., MTS) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis Signaling Western Blot (pSTAT5, STAT5) Incubation->Signaling Data_Analysis Data Analysis: IC50, Apoptosis %, pSTAT5 levels Viability->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis Conclusion Comparative Efficacy & Mechanism Data_Analysis->Conclusion

Figure 2: Experimental Workflow for Comparing Inhibitors.

Conclusion

Both this compound and ruxolitinib are potent inhibitors of the JAK-STAT pathway with activity in JAK2-mutated cell lines. Ruxolitinib, with its dual JAK1/JAK2 inhibition, has a well-established clinical profile and remains a cornerstone of MPN therapy. This compound, while demonstrating high selectivity for JAK2 in preclinical models, was ultimately hampered by unforeseen neurotoxicity in early clinical trials, leading to the cessation of its development.

For researchers, the divergent clinical trajectories of these two molecules underscore the importance of comprehensive preclinical safety assessment and highlight that high selectivity for a primary target does not always translate to a superior safety profile. Future research in this area could focus on understanding the mechanisms of this compound-induced neurotoxicity to inform the design of next-generation JAK2 inhibitors with improved safety profiles. The experimental protocols outlined in this guide provide a framework for conducting rigorous head-to-head comparisons of novel JAK inhibitors against established benchmarks like ruxolitinib.

References

A Comparative Analysis of XL019 and Other JAK2 Inhibitors in Myeloproliferative Neoplasms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of the Janus kinase (JAK) family of enzymes and their role in cytokine signaling has revolutionized the therapeutic landscape for myeloproliferative neoplasms (MPNs). The JAK-STAT signaling pathway is a critical regulator of cell proliferation and immune response, and its dysregulation, often driven by mutations like JAK2V617F, is a key pathogenic mechanism in diseases such as myelofibrosis (MF) and polycythemia vera (PV).[1][2] This has spurred the development of numerous JAK inhibitors.

XL019 emerged as a potent and highly selective oral inhibitor of JAK2.[1][3] This guide provides a comparative analysis of this compound against other notable JAK2 inhibitors—ruxolitinib, fedratinib, pacritinib, and momelotinib—focusing on their kinase selectivity, clinical performance, and safety profiles, supported by experimental data and methodologies.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors essential for hematopoiesis and immune function.[4] The process is initiated when a cytokine binds to its specific cell-surface receptor, leading to the activation of receptor-associated JAKs.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[5]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_R Cytokine Receptor Cytokine->Receptor_R Receptor_L Cytokine Receptor JAK_L JAK JAK_R JAK STAT STAT Receptor_R->STAT JAK_L->JAK_R 2. Trans-phosphorylation (Activation) JAK_R->Receptor_R 3. Receptor Phosphorylation JAK_R->STAT STAT_P STAT-P STAT_dimer STAT-P Dimer STAT_P->STAT_dimer 6. Dimerization STAT->STAT_P 5. STAT Phosphorylation Gene Target Gene Transcription STAT_dimer->Gene 7. Nuclear Translocation Inhibitor This compound & Other JAK Inhibitors Inhibitor->JAK_L

Caption: The JAK-STAT signaling pathway and the site of action for JAK inhibitors.

Comparative Analysis of Kinase Selectivity and Potency

The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. While targeting JAK2 is essential for treating MPNs, off-target inhibition of other JAK family members can lead to varied therapeutic and adverse effects. For instance, concurrent JAK1 inhibition contributes to anti-inflammatory effects but can also increase the risk of immunosuppression.[1][7]

This compound was developed as a highly selective JAK2 inhibitor.[1] In biochemical assays, it demonstrated significantly greater potency against JAK2 compared to JAK1, JAK3, and TYK2.[1][8] This contrasts with a JAK1/JAK2 inhibitor like ruxolitinib, which shows nearly equal potency for both kinases.[9] Fedratinib is also highly selective for JAK2, whereas pacritinib inhibits JAK2 and FLT3 while sparing JAK1.[3][10][11] Momelotinib inhibits both JAK1 and JAK2, and uniquely, also inhibits the activin A receptor type 1 (ACVR1), which is believed to contribute to its positive effects on anemia.[12][13]

Table 1: Comparative Kinase Inhibitory Potency (IC50 in nM)

Inhibitor JAK1 JAK2 JAK3 TYK2 Other Key Targets Reference(s)
This compound ≥134 2.3 ≥134 ≥134 - [1]
Ruxolitinib 3.3 2.8 428 19 - [9]
Fedratinib ~105 3 >1000 ~405 FLT3 (15 nM) [1][14]
Pacritinib >1000 23 18.3 27 FLT3 (6.4 nM), IRAK1 [3][10][15]

| Momelotinib | <100 | <100 | - | - | ACVR1 |[2][12] |

Note: IC50 values can vary based on assay conditions. The values presented are representative figures from cited literature.

Clinical Performance and Safety Profiles

The clinical development of a JAK inhibitor hinges on balancing its efficacy in reducing spleen size and symptom burden against its toxicity profile.

This compound: A Promising Inhibitor Derailed by Toxicity

The Phase I study of this compound in patients with myelofibrosis showed early signs of clinical activity, with 10% of patients achieving a defined clinical response.[1][16] Encouragingly, myelosuppression, a common dose-limiting toxicity for other JAK inhibitors like ruxolitinib, was minimal with this compound.[1] However, the study was ultimately terminated due to the development of severe central and peripheral neurotoxicity in all patients, even at lower doses.[1][16] This prohibitive toxicity profile halted its further development, despite its high selectivity for JAK2.

Approved JAK2 Inhibitors: Efficacy and Tolerability

In contrast, ruxolitinib, fedratinib, pacritinib, and momelotinib have all achieved regulatory approval by demonstrating a manageable risk-benefit profile.

  • Ruxolitinib was the first JAK1/2 inhibitor approved and is effective at reducing splenomegaly and improving constitutional symptoms.[1] Its primary dose-limiting toxicities are hematological, including thrombocytopenia and anemia.[1][12]

  • Fedratinib , a selective JAK2 inhibitor, is effective in both treatment-naïve patients and those previously treated with ruxolitinib. Its use is associated with gastrointestinal side effects and a risk of Wernicke's encephalopathy, requiring thiamine monitoring.

  • Pacritinib offers a crucial option for patients with significant thrombocytopenia, a population often excluded from treatment with other JAK inhibitors due to the risk of worsening platelet counts.[11]

  • Momelotinib provides a unique advantage for patients with MF and anemia. Its dual inhibition of JAK1/2 and ACVR1 allows it to reduce spleen size and symptoms while also improving anemia and reducing transfusion dependence.

Table 2: Comparative Safety and Tolerability

Inhibitor Primary Efficacy Key Common Adverse Events (>20%) Dose-Limiting Toxicities Reference(s)
This compound Spleen/symptom reduction (limited data) Fatigue, Nausea, Peripheral Edema Neurotoxicity (Central & Peripheral) [1]
Ruxolitinib Spleen/symptom reduction Thrombocytopenia, Anemia, Bruising Myelosuppression [1][12]
Fedratinib Spleen/symptom reduction Diarrhea, Nausea, Vomiting, Anemia Wernicke's Encephalopathy, Severe GI Toxicity
Pacritinib Spleen/symptom reduction (effective in severe thrombocytopenia) Diarrhea, Thrombocytopenia, Nausea, Anemia Hemorrhage, Cardiac Events [11]

| Momelotinib | Spleen/symptom reduction, Anemia improvement | Diarrhea, Peripheral Neuropathy, Thrombocytopenia, Dizziness | Thrombocytopenia, Neuropathy |[12] |

Experimental Methodologies

Workflow for Biochemical Kinase Inhibition Assay

The potency and selectivity of kinase inhibitors like this compound are determined using biochemical assays. A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation reaction.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Kinase (e.g., JAK2) - Substrate Peptide - ATP - Assay Buffer Compound Prepare Inhibitor Dilution Series (e.g., this compound in DMSO) Incubate Incubate Kinase with Inhibitor Compound->Incubate Initiate Initiate Reaction (Add ATP + Substrate) Incubate->Initiate Incubate2 Incubate at RT (e.g., 60 min) Initiate->Incubate2 Stop Stop Reaction & Deplete remaining ATP (Add ADP-Glo™ Reagent) Incubate2->Stop Convert Convert ADP to ATP (Add Kinase Detection Reagent) Stop->Convert Read Measure Luminescence (Plate Reader) Convert->Read Plot Plot Luminescence vs. Inhibitor Concentration Read->Plot Calculate Calculate IC50 Value Plot->Calculate

Caption: A typical workflow for determining inhibitor potency using an ADP-Glo™ assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, similar to the assays used to characterize this compound.[1]

  • Reagent Preparation :

    • Prepare a serial dilution of the test inhibitor (e.g., this compound) in 100% DMSO. A typical starting concentration is 10 mM, diluted in 10 steps.

    • Prepare the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the recombinant human kinase (e.g., JAK2) in the reaction buffer to the desired concentration.

    • Prepare a solution of the kinase-specific peptide substrate and ATP in the reaction buffer. The ATP concentration should be at or near its Michaelis constant (Km) for the specific kinase.

  • Kinase Reaction :

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well assay plate.

    • Add the kinase enzyme solution to all wells.

    • Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the plate for 60-120 minutes at room temperature.

  • Signal Detection (Using a commercial kit, e.g., ADP-Glo™) :

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze a luciferase/luciferin reaction. Incubate for 30-60 minutes.

    • Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.

  • Data Analysis :

    • Normalize the data using controls (0% inhibition with DMSO vehicle; 100% inhibition with a potent, broad-spectrum inhibitor or no enzyme).

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol Outline: Phase I Clinical Trial for a Novel JAK Inhibitor in Myelofibrosis

This outline is based on the design principles of early-phase trials for JAK inhibitors in MF, such as the study for this compound.[1][16]

  • Study Objectives :

    • Primary : To determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase 2 dose (RP2D) of the novel JAK inhibitor in patients with intermediate- or high-risk myelofibrosis.

    • Secondary : To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the inhibitor. To obtain a preliminary assessment of clinical activity (e.g., spleen volume reduction, symptom score improvement).

  • Study Design :

    • Open-label, multicenter, dose-escalation study (e.g., 3+3 design).

    • Patients are enrolled in sequential cohorts at increasing dose levels of the inhibitor, administered orally, once or twice daily.

    • Treatment is typically administered in 28-day cycles.

  • Patient Population :

    • Adults (≥18 years) with a diagnosis of primary MF, post-PV MF, or post-ET MF.

    • Intermediate- or high-risk disease as defined by a prognostic scoring system (e.g., DIPSS).

    • Palpable splenomegaly (e.g., ≥5 cm below the costal margin).

    • Adequate organ function (hematologic, renal, hepatic) at baseline, though specific platelet count requirements may vary.

  • Assessments :

    • Safety : Monitor adverse events (AEs) continuously, graded by CTCAE. Dose-limiting toxicities (DLTs) are assessed in Cycle 1 to determine the MTD. Special attention is paid to known class-effects (e.g., myelosuppression) and novel toxicities.

    • Pharmacokinetics : Collect blood samples at predefined time points to measure plasma concentrations of the drug and its metabolites.

    • Pharmacodynamics : Assess target engagement, such as inhibition of STAT3 phosphorylation in peripheral blood mononuclear cells.

    • Efficacy : Spleen size is measured by palpation and/or imaging (MRI or CT) at baseline and specified intervals. Symptom burden is assessed using a validated questionnaire (e.g., MFSAF).

  • Dose Escalation :

    • If no DLTs are observed in a cohort of 3 patients, the dose is escalated for the next cohort.

    • If one DLT occurs, the cohort is expanded to 6 patients. If no further DLTs occur, the dose is escalated.

    • If two or more DLTs occur in a cohort, the MTD is considered exceeded, and the next lower dose level is typically declared the MTD.

Conclusion

This compound is a potent and highly selective JAK2 inhibitor that, based on its biochemical profile, held significant promise for the treatment of myeloproliferative neoplasms. Its high selectivity for JAK2 over other family members suggested a potential for strong on-target efficacy with minimal off-target effects related to JAK1 or JAK3 inhibition. However, its clinical development was halted by an unacceptable neurotoxicity profile, a severe adverse event not typically associated with other approved JAK inhibitors.[1][16]

This comparative analysis underscores a critical principle in drug development: high target selectivity does not always translate to a superior safety profile. The approved JAK inhibitors—ruxolitinib, fedratinib, pacritinib, and momelotinib—each possess distinct selectivity profiles, leading to different balances of efficacy and toxicity. Ruxolitinib's dual JAK1/2 inhibition provides broad efficacy but with myelosuppressive effects.[1] Fedratinib's JAK2 selectivity is offset by a risk of encephalopathy. Pacritinib and momelotinib address specific unmet needs within the MF patient population, namely severe thrombocytopenia and anemia, respectively, by leveraging their unique kinase inhibition profiles.[13] The story of this compound serves as a crucial case study, demonstrating that while preclinical selectivity is a key design goal, the ultimate clinical utility of an inhibitor is determined by its overall therapeutic index in patients.

References

Head-to-head comparison of XL019 and fedratinib in vivo

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Two JAK2 Inhibitors in Myelofibrosis

In the landscape of targeted therapies for myeloproliferative neoplasms (MPNs), particularly myelofibrosis, the inhibition of the Janus kinase (JAK) signaling pathway has emerged as a cornerstone of treatment. This guide provides a comparative overview of two such inhibitors: XL019 and fedratinib. While both compounds target the JAK2 enzyme, their developmental paths and clinical profiles have diverged significantly.

It is crucial to note that no direct head-to-head in vivo studies comparing this compound and fedratinib have been conducted. The clinical development of this compound was terminated in a Phase I trial due to toxicity, precluding any comparative analysis with fedratinib, which has since gained regulatory approval. This guide, therefore, presents a compilation of available data for each drug from their respective studies to offer an indirect comparison for the scientific community.

Mechanism of Action: Targeting the JAK/STAT Pathway

Both this compound and fedratinib are small molecule inhibitors of JAK2, a key enzyme in the JAK/STAT signaling pathway.[1][2] In myelofibrosis, a significant proportion of patients harbor a somatic mutation in the JAK2 gene (V617F), leading to constitutive activation of this pathway.[3] This dysregulation drives the proliferation of hematopoietic cells and the production of inflammatory cytokines, contributing to the cardinal features of the disease, including splenomegaly, constitutional symptoms, and bone marrow fibrosis.[4] By inhibiting JAK2, both this compound and fedratinib aim to attenuate this aberrant signaling, thereby reducing disease burden.[1][5] this compound has been shown to inhibit both wild-type and the mutated JAK2V617F form.[6] Similarly, fedratinib is a potent inhibitor of both wild-type and mutationally activated JAK2.[7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes GeneExpression Gene Expression (Proliferation, Inflammation) STAT_dimer->GeneExpression Translocates to Nucleus Cytokine Cytokine Cytokine->CytokineReceptor Binds This compound This compound This compound->JAK2 Inhibits Fedratinib Fedratinib Fedratinib->JAK2

Figure 1: Simplified JAK/STAT Signaling Pathway and Inhibition by this compound and Fedratinib.

In Vitro Kinase Selectivity and Potency

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The available in vitro data demonstrates that both this compound and fedratinib are potent inhibitors of JAK2.

KinaseThis compound IC50 (nM)Fedratinib IC50 (nM)
JAK1 134.3[8]>1000 (35-fold selective for JAK2)[7]
JAK2 2.2[8]3[9]
JAK3 214.2[8]>1000 (>300-fold selective for JAK2)[7]
TYK2 ≥134[10]>1000 (135-fold selective for JAK2)[7]
FLT3 Not Reported15[7]
Table 1: In Vitro Kinase Inhibition Profile.

This compound demonstrated high selectivity for JAK2 over other JAK family members, with over 50-fold selectivity against JAK1, JAK3, and TYK2.[8] Fedratinib also exhibits high selectivity for JAK2, with significantly less activity against JAK1, JAK3, and TYK2.[7] Notably, fedratinib also inhibits FMS-like tyrosine kinase 3 (FLT3), another kinase involved in hematopoiesis.[7]

Preclinical In Vivo Data

Preclinical studies with this compound in mouse xenograft models demonstrated its ability to inhibit tumor growth.[11] In a HEL92.1.7 erythroleukemia xenograft model, twice-daily oral administration of this compound resulted in significant tumor growth inhibition.[11] Specifically, dosing at 200 mg/kg and 300 mg/kg twice a day for 14 days led to 60% and 70% tumor growth inhibition, respectively.[8]

For fedratinib, preclinical studies in mouse models of JAK2V617F-driven myeloproliferative neoplasms showed that it inhibited the phosphorylation of STAT3/5, improved survival, and ameliorated disease-associated symptoms, including reductions in white blood cell counts, hematocrit, splenomegaly, and fibrosis.[7]

Clinical Development and Efficacy

The clinical trajectories of this compound and fedratinib represent a stark contrast. The development of this compound was halted during its initial clinical evaluation, while fedratinib has undergone extensive clinical testing and is now an approved therapy for myelofibrosis.[2][10]

This compound: A Terminated Phase I Study

A Phase I, open-label, dose-escalation study of this compound was conducted in patients with primary myelofibrosis, post-polycythemia vera MF, or post-essential thrombocythemia MF.[10] The study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[11]

PhaseI_Workflow cluster_protocol Phase I Dose-Escalation Protocol Start Patient Enrollment (n=30) DoseCohort1 Cohort 1 (e.g., 100 mg) Start->DoseCohort1 DLT_Eval DLT Evaluation DoseCohort1->DLT_Eval DoseCohort2 Cohort 2 (e.g., 200 mg) DoseCohort2->DLT_Eval DoseCohort3 Cohort 3 (e.g., 300 mg) DoseCohort3->DLT_Eval StudyTermination Study Termination (Toxicity) DoseCohort3->StudyTermination DLT_Eval->DoseCohort2 No DLT DLT_Eval->DoseCohort3 No DLT MTD_Determination MTD Determination DLT_Eval->MTD_Determination DLT Observed

Figure 2: Generalized Workflow of a Phase I Dose-Escalation Clinical Trial.

Initial dose cohorts received 100, 200, and 300 mg of this compound orally on days 1-21 of a 28-day cycle.[10] While some clinical activity was observed, with three out of 30 patients (10%) achieving an International Working Group-defined response, the study was ultimately terminated due to the development of neurotoxicity in all patients.[10][12]

Fedratinib: Clinical Trial Success and Regulatory Approval

Fedratinib has been evaluated in several key clinical trials, most notably the JAKARTA and JAKARTA2 studies.

The JAKARTA study was a Phase III, randomized, placebo-controlled trial in patients with intermediate-2 or high-risk myelofibrosis who were JAK inhibitor-naïve.[13][14] The JAKARTA2 study was a single-arm, open-label Phase II trial that evaluated fedratinib in patients with myelofibrosis who were previously treated with ruxolitinib.[15]

Clinical TrialPatient PopulationNPrimary EndpointResult
JAKARTA JAK inhibitor-naïve MF96 (400mg)Spleen volume reduction of ≥35% at week 2447% of patients on fedratinib 400 mg achieved the primary endpoint vs. 1% on placebo.[13] A symptom response rate of 40% was observed with fedratinib 400 mg compared to 9% with placebo.[13]
JAKARTA2 Ruxolitinib-experienced MF97Spleen volume reduction of ≥35% at the end of cycle 6In an updated intention-to-treat analysis, the spleen volume response rate was 31%.[15] The symptom response rate (≥50% reduction in total symptom score) was 27%.[14]
Table 2: Key Efficacy Data from Fedratinib Clinical Trials.

Based on these positive results, fedratinib received regulatory approval for the treatment of adult patients with intermediate-2 or high-risk primary or secondary (post-polycythemia vera or post-essential thrombocythemia) myelofibrosis.[2]

Safety and Tolerability

The safety profiles of this compound and fedratinib are markedly different and were a deciding factor in their respective clinical developments.

This compound: Dose-Limiting Neurotoxicity

The Phase I trial of this compound was terminated due to the occurrence of central and/or peripheral neurotoxicity in all enrolled patients.[10] In the initial higher-dose cohorts (100-300 mg daily), all patients experienced neurotoxicity.[10] Even at lower doses, neurotoxicity was observed, leading to the cessation of the study.[10] While myelosuppression was minimal, the neurological adverse events were deemed unacceptable.[10]

Adverse EventThis compound (All Grades, Attributable to Therapy)
Neurotoxicity Observed in all patients
Anemia 7%[10]
Thrombocytopenia 3%[10]
Fatigue 30%[10]
Nausea 30%[10]
Table 3: Selected Adverse Events from the this compound Phase I Trial.
Fedratinib: A Manageable Safety Profile

The most common adverse events associated with fedratinib are gastrointestinal and hematological.[13]

Adverse EventFedratinib (JAKARTA - 400mg arm)
Anemia (Grade ≥3) 34%[14]
Thrombocytopenia (Grade ≥3) 12%[14]
Diarrhea Common[13]
Nausea Common[13]
Vomiting Common[13]
Table 4: Common Adverse Events from the Fedratinib JAKARTA Trial.

A serious but rare adverse event associated with fedratinib is Wernicke's encephalopathy, a neurological condition caused by thiamine (vitamin B1) deficiency. As a result, monitoring of thiamine levels is recommended before and during treatment with fedratinib.[7]

Conclusion: An Indirect Comparison

While a direct head-to-head comparison of this compound and fedratinib is not possible due to the early termination of this compound's clinical development, an indirect assessment of their profiles can be made. Both are potent and selective JAK2 inhibitors. However, the insurmountable neurotoxicity of this compound prevented its further development. In contrast, fedratinib has demonstrated significant clinical efficacy in both treatment-naïve and previously treated myelofibrosis patients, with a safety profile that, while requiring careful management, has been deemed acceptable for clinical use, leading to its approval as a valuable therapeutic option. This comparison underscores the critical importance of a favorable safety profile in the successful development of targeted cancer therapies.

References

Unfulfilled Promise: A Comparative Analysis of XL019's Preclinical and Clinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data of XL019, a selective JAK2 inhibitor, revealed a promising therapeutic candidate for myeloproliferative neoplasms. However, the translation of these encouraging early-stage results into clinical success was ultimately thwarted by unforeseen toxicity, leading to the termination of its development. This guide provides a comparative analysis of this compound's research findings, juxtaposed with the successful clinical translation of other JAK2 inhibitors, Ruxolitinib and Fedratinib, offering valuable insights for researchers, scientists, and drug development professionals.

This compound demonstrated potent and selective inhibition of the JAK2 enzyme in preclinical studies, a key driver in myeloproliferative disorders.[1] In vitro assays highlighted its significant activity against both wild-type and mutationally activated forms of JAK2. These findings were further substantiated in animal models, where this compound showed good oral bioavailability and favorable pharmacodynamic properties, inhibiting tumor growth and inducing apoptosis.[1]

Despite this promising preclinical profile, the Phase I clinical trial in patients with myelofibrosis was terminated due to the emergence of severe neurotoxicity.[2][3] This starkly contrasts with the developmental pathways of Ruxolitinib and Fedratinib, which successfully navigated clinical trials to become approved therapies for myelofibrosis.

Comparative Analysis of JAK2 Inhibitors

The following tables provide a structured comparison of the preclinical and clinical data for this compound, Ruxolitinib, and Fedratinib, highlighting key differences in their selectivity, efficacy, and safety profiles.

Table 1: Preclinical Profile Comparison

ParameterThis compoundRuxolitinibFedratinib
JAK2 IC50 2 nM2.8 nM[4]3 nM[5]
JAK1 IC50 130 nM3.3 nM[4]>100 nM[5]
Selectivity (JAK1/JAK2) ~65-fold~1.2-fold>33-fold
Key In Vitro Findings Potent inhibition of STAT5 phosphorylation.[1]Inhibition of cytokine-induced STAT3 phosphorylation.[4]High selectivity for JAK2 over other JAK family members.[5]
Key Animal Model Findings Substantial tumor growth inhibition in xenograft models (60-86%).[1]Dose-dependent reduction in splenomegaly and inflammatory cytokines.Reduction in splenomegaly and improvement in survival in a mouse model of myelofibrosis.

Table 2: Clinical Outcome Comparison in Myelofibrosis

ParameterThis compound (Phase I)Ruxolitinib (Phase III - COMFORT-I)Fedratinib (Phase III - JAKARTA)
Primary Efficacy Endpoint Not established (dose-escalation)≥35% reduction in spleen volume at 24 weeks≥35% reduction in spleen volume at 24 weeks
Spleen Volume Reduction (≥35%) Not reported41.9% of patients[6]36-40% of patients[5]
Symptom Improvement (≥50%) Not reported45.9% of patients[6]~35-40% of patients[7][8]
Dose-Limiting Toxicities Neurotoxicity (central and peripheral)[2][3]Anemia and thrombocytopenia[6]Gastrointestinal events, anemia, and thrombocytopenia.[9]
Development Status Terminated[2][3]ApprovedApproved[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow from preclinical research to clinical trials, providing a visual representation of the scientific journey of a drug candidate like this compound.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates This compound This compound This compound->JAK2 Inhibits pSTAT p-STAT (dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Gene Gene Transcription Nucleus->Gene

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Drug_Development_Workflow Preclinical to Clinical Workflow for this compound cluster_preclinical Preclinical Research cluster_clinical Clinical Development Target Target Identification (JAK2) Screening Compound Screening Target->Screening Lead_Opt Lead Optimization (this compound) Screening->Lead_Opt In_Vitro In Vitro Studies (IC50, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Efficacy, PK/PD) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND IND Filing Tox->IND Phase1 Phase I Clinical Trial (Safety, Dosing) IND->Phase1 Outcome Trial Outcome Phase1->Outcome Neurotoxicity Observed

Caption: The developmental workflow of this compound from preclinical research to clinical trial termination.

Methodologies of Key Experiments

In Vitro Kinase Assays (IC50 Determination): The inhibitory activity of this compound and comparator compounds against JAK family kinases was typically determined using in vitro kinase assays. These assays involve incubating the purified recombinant kinase enzyme with a specific substrate and ATP. The compound of interest is added at varying concentrations to determine the concentration at which 50% of the kinase activity is inhibited (IC50). The amount of phosphorylated substrate is quantified, often through methods like radioisotope incorporation, fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA).

Cell-Based Assays (STAT Phosphorylation): To assess the cellular activity of the inhibitors, cell lines that are dependent on the JAK-STAT pathway for proliferation are utilized. These cells are treated with the compound, followed by stimulation with a relevant cytokine (e.g., erythropoietin) to activate the JAK-STAT pathway. The level of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) is then measured using techniques such as Western blotting or flow cytometry. This provides a measure of the compound's ability to inhibit the target pathway within a cellular context.

Xenograft Animal Models: To evaluate in vivo efficacy, human tumor cell lines are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the drug candidate (e.g., this compound) or a vehicle control. Tumor growth is monitored over time, and at the end of the study, tumors are excised and may be analyzed for biomarkers of drug activity, such as apoptosis or inhibition of signaling pathways. This model provides an indication of the drug's potential anti-tumor activity in a living organism.

Phase I Clinical Trial Design: The Phase I clinical trial for this compound was a dose-escalation study designed to primarily assess the safety, tolerability, and pharmacokinetic profile of the drug in patients with myelofibrosis. Patients were enrolled in cohorts and received escalating doses of this compound. The primary endpoints were the determination of the maximum tolerated dose (MTD) and the identification of any dose-limiting toxicities (DLTs). Secondary endpoints included preliminary assessments of efficacy, such as changes in spleen size and symptom scores.[2]

References

Benchmarking XL019's Potency Against Novel JAK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Janus kinase (JAK) inhibitors is rapidly evolving, with novel agents continuously emerging. This guide provides an objective comparison of the potency of the selective JAK2 inhibitor, XL019, against a panel of other novel and established JAK inhibitors. All quantitative data is supported by experimental findings from preclinical studies.

Data Presentation: Inhibitor Potency Comparison

The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value signifies greater potency. The following table summarizes the biochemical IC50 values of this compound and other selected JAK inhibitors against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This data allows for a direct comparison of both potency and selectivity.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
This compound ≥134[1]2.2 - 2.3 [1][2]≥134[1]≥134[1]Selective JAK2
Ruxolitinib3.3[3]2.8[3]428[3]19[3]JAK1/JAK2
Fedratinib~1053[4][5]~1002-Selective JAK2
Tofacitinib3.2 - 112[6][7]4.1 - 20[6][7]1.0 - 1.6[6][7]16 - 34[8]Pan-JAK (JAK3 > JAK1/2)
Baricitinib5.9[9]5.7[9]560[10]53JAK1/JAK2
Momelotinib11[11][12]18[11][12]155[11]-JAK1/JAK2
Pacritinib1280[13][14]19 - 23[13][14]520[13][14]50[13]JAK2/FLT3
Upadacitinib43 - 47[15][16]120[16]2300[16]4700[16]Selective JAK1
Filgotinib10[17][18]28[17][18]810[17][18]116[17][18]Selective JAK1
Deucravacitinib----Selective TYK2 (Allosteric)[19]

Note: IC50 values can vary between different assays and experimental conditions. The data presented is a representative compilation from published literature.

From the data, this compound emerges as a highly potent and selective JAK2 inhibitor, with an IC50 value in the low nanomolar range for JAK2 and significantly weaker activity against other JAK family members.[1][2] This profile is comparable to other selective JAK2 inhibitors like Fedratinib. In contrast, inhibitors such as Ruxolitinib and Baricitinib show potent activity against both JAK1 and JAK2, while Upadacitinib and Filgotinib are more selective for JAK1.[3][9][16][18] Tofacitinib acts as a pan-JAK inhibitor, affecting multiple family members.[6] Deucravacitinib represents a different class, acting as a selective allosteric inhibitor of TYK2.[19]

Experimental Protocols

The determination of inhibitor potency relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to generate the comparative data.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified JAK proteins.

Objective: To determine the IC50 value of an inhibitor against a specific JAK isozyme.

Principle: Recombinant JAK enzyme is incubated with a specific peptide substrate, adenosine triphosphate (ATP), and varying concentrations of the inhibitor. The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of adenosine diphosphate (ADP) produced.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme.

  • Peptide substrate (e.g., a synthetic peptide containing a tyrosine residue).

  • ATP.

  • Test inhibitor (e.g., this compound) at a range of concentrations.

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ Eu-anti-phosphopeptide antibody, or ³³P-ATP for radiometric assays).

  • Microplate reader (luminescence, fluorescence, or scintillation counter).

Procedure:

  • Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Reaction Setup: In a microplate, add the JAK enzyme, peptide substrate, and inhibitor solution to each well.

  • Initiation: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific enzyme).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 45-60 minutes) to allow the enzymatic reaction to proceed.

  • Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. For instance, in an ATP-dependent luciferase-coupled chemiluminescence assay, the amount of remaining ATP is measured, which is inversely proportional to kinase activity.[1]

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell-Based Phospho-STAT (pSTAT) Inhibition Assay

This assay assesses the functional activity of an inhibitor within a cellular context by measuring its effect on the downstream signaling of the JAK-STAT pathway.

Objective: To determine the cellular potency of an inhibitor by measuring the inhibition of cytokine-induced STAT phosphorylation.

Principle: A cell line dependent on JAK-STAT signaling is pre-treated with the inhibitor and then stimulated with a specific cytokine to activate the pathway. The level of phosphorylated STAT protein (a direct downstream target of JAKs) is then quantified, typically by flow cytometry or Western blot.

Materials:

  • Cell line (e.g., human erythroleukemia HEL 92.1.7 cells, which harbor a JAK2V617F mutation, or primary human erythroid cells).[20]

  • Cell culture medium and supplements.

  • Cytokine for stimulation (e.g., Erythropoietin (EPO) for JAK2-dependent signaling).

  • Test inhibitor (e.g., this compound) at a range of concentrations.

  • Fixation and permeabilization buffers.

  • Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT5).

  • Flow cytometer.

Procedure:

  • Cell Culture: Culture the cells to an appropriate density.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for a defined period (e.g., 1-2 hours).

  • Cytokine Stimulation: Add the specific cytokine to the cell culture to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Fix the cells to preserve the phospho-epitopes and then permeabilize the cell membranes to allow antibody entry.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein.

  • Flow Cytometry: Acquire the data on a flow cytometer, measuring the fluorescence intensity of the stained cells.

  • Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation at each inhibitor concentration relative to the stimulated control. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK pJAK p-JAK JAK->pJAK 2. Activation (Phosphorylation) STAT STAT pJAK->STAT 3. STAT Recruitment pSTAT p-STAT STAT->pSTAT 4. Phosphorylation STAT_Dimer p-STAT Dimer pSTAT->STAT_Dimer 5. Dimerization DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation Gene Target Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->Receptor

Caption: The canonical JAK-STAT signaling pathway.

Experimental_Workflow start Start prep Prepare Serial Dilutions of Inhibitor (e.g., this compound) start->prep setup Dispense Enzyme, Substrate, and Inhibitor into Microplate prep->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at 30°C for 60 minutes initiate->incubate detect Add Detection Reagent (e.g., ADP-Glo™) incubate->detect read Read Signal (Luminescence) detect->read analyze Analyze Data and Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro biochemical kinase assay.

Logical_Comparison cluster_inhibitors Topic Benchmarking JAK Inhibitor Potency This compound This compound (Selective JAK2) Topic->this compound NovelInhibitors Novel JAK Inhibitors Topic->NovelInhibitors Comparison Comparison Criteria This compound->Comparison InhibitorA Ruxolitinib (JAK1/2) InhibitorB Upadacitinib (Selective JAK1) InhibitorC Tofacitinib (Pan-JAK) InhibitorD ...others InhibitorA->Comparison InhibitorB->Comparison InhibitorC->Comparison InhibitorD->Comparison Potency Potency (IC50) Comparison->Potency evaluates Selectivity Selectivity Profile Comparison->Selectivity evaluates

Caption: Logical framework for comparing JAK inhibitors.

References

Independent Verification of XL019's Effect on Cytokine Production: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the JAK2 inhibitor XL019's known effects on cytokine production against other prominent JAK inhibitors. Due to the termination of this compound's clinical development, publicly available data on its specific impact on a broad range of cytokines is limited. However, existing clinical findings, when contrasted with the extensive data available for other JAK inhibitors, offer valuable insights for researchers in the field of inflammation and signal transduction.

Executive Summary

This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2), a key enzyme in the signaling pathways of numerous cytokines and growth factors.[1][2][3][4][5] Despite its potent enzymatic inhibition, a Phase I clinical trial in patients with myelofibrosis revealed that this compound did not significantly alter the circulating levels of several key cytokines, including erythropoietin, interleukin-6 (IL-6), interleukin-8 (IL-8), or tumor necrosis factor-alpha (TNF-α). This contrasts with other JAK inhibitors, such as ruxolitinib, which have demonstrated clear modulation of these and other cytokines in clinical and preclinical studies.

This guide will summarize the known cytokine effects of this compound and provide a detailed comparison with other well-characterized JAK inhibitors. We will also present standardized experimental protocols for the independent verification of a compound's effect on cytokine production.

Comparative Analysis of JAK Inhibitor Effects on Cytokine Production

The following table summarizes the known effects of this compound and other selected JAK inhibitors on the production of key pro-inflammatory and anti-inflammatory cytokines. It is important to note that the effects of these inhibitors can be cell-type and stimulus-dependent.

CompoundPrimary JAK Target(s)TNF-α ProductionIL-6 ProductionIL-10 ProductionOther Notable Cytokine Effects
This compound JAK2No substantial alteration observed in a Phase I clinical trial.No substantial alteration observed in a Phase I clinical trial.Data not publicly available.Did not substantially alter erythropoietin or IL-8 levels in a Phase I trial.
Ruxolitinib JAK1, JAK2InhibitionInhibitionInhibitionInhibits a broad range of cytokines including IL-1β, CCL2, and CXCL10.
Tofacitinib JAK1, JAK3 > JAK2InhibitionInhibitionLow inhibitionStrongest inhibition on cytokines signaling through the common γ-chain receptor (e.g., IL-2, IL-4, IL-15, IL-21).
Baricitinib JAK1, JAK2InhibitionInhibitionInhibitionReduces levels of CCL19, CXCL10, and IL-12β.
Fedratinib JAK2 > JAK1Down-regulationDown-regulationUp-regulation of some anti-inflammatory cytokinesDown-regulates CRP, ENRAGE, IL-18, IL-16, TIMP-1 and increases adiponectin, MMP2.
Momelotinib JAK1, JAK2, ACVR1Spleen response associated with decreaseDown-regulation (via IL-6/JAK/STAT3 pathway)Spleen response associated with decrease in IL-1RA and IL-1βDownregulates IL-1RA, IL-1β, IL-2, FGF-basic, and MIP-1β.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

JAK_STAT_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT (inactive) JAK->STAT 3. Phosphorylation pSTAT pSTAT (active dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Translocation Gene Gene Transcription DNA->Gene 6. Gene Expression This compound This compound This compound->JAK Inhibition

Caption: The JAK-STAT signaling pathway, a primary target for this compound.

Experimental_Workflow cluster_culture Cell Culture & Stimulation cluster_analysis Cytokine Analysis Cells Isolate Immune Cells (e.g., PBMCs) Stimulate Stimulate with (e.g., LPS, anti-CD3/CD28) Cells->Stimulate Treat Treat with this compound or Alternative Inhibitor Stimulate->Treat Incubate Incubate Treat->Incubate Collect Collect Supernatant Incubate->Collect Assay Perform Cytokine Assay (ELISA or Luminex) Collect->Assay Analyze Data Analysis Assay->Analyze

Caption: General experimental workflow for in vitro cytokine release assays.

Detailed Experimental Protocols

For independent verification of a compound's effect on cytokine production, the following standardized protocols are recommended.

In Vitro Cytokine Release Assay

This assay is designed to measure the release of cytokines from immune cells following stimulation and treatment with a test compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Stimulating agent (e.g., Lipopolysaccharide (LPS) for monocytes, or anti-CD3/CD28 antibodies for T-cells)

  • Test compound (e.g., this compound) and vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Centrifuge

  • ELISA or Luminex assay kits for target cytokines

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Plating: Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Treatment: Prepare serial dilutions of the test compound (this compound) and alternative inhibitors in complete medium. Add the desired concentration of the compounds to the respective wells. Include a vehicle control.

  • Stimulation: Add the stimulating agent (e.g., LPS at 1 µg/mL or plate-bound anti-CD3 at 1 µg/mL and soluble anti-CD28 at 1 µg/mL) to the appropriate wells. Include an unstimulated control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Measurement: Analyze the cytokine concentrations in the collected supernatants using either ELISA or a multiplex Luminex assay according to the manufacturer's instructions.

Enzyme-Linked Immunosorbent Assay (ELISA) for a Specific Cytokine (e.g., TNF-α)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Materials:

  • ELISA plate pre-coated with capture antibody for the target cytokine

  • Collected cell culture supernatants

  • Recombinant cytokine standard

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent

  • Plate reader

Procedure:

  • Standard Preparation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve.

  • Sample Addition: Add 100 µL of the standards, controls, and collected supernatants to the appropriate wells of the pre-coated ELISA plate.

  • Incubation: Incubate the plate at room temperature for 2 hours.

  • Washing: Aspirate the contents of the wells and wash the plate 3-4 times with wash buffer.

  • Detection Antibody: Add 100 µL of the enzyme-conjugated detection antibody to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of the substrate solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 15-30 minutes, or until color develops.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

  • Analysis: Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.

Conclusion

The available evidence suggests that this compound, a potent and selective JAK2 inhibitor, does not produce the same broad-spectrum cytokine modulation observed with other clinically evaluated JAK inhibitors. While the termination of its development limits the availability of comprehensive data, the initial clinical findings highlight the complex relationship between kinase inhibition and immunomodulatory effects. For researchers investigating novel JAK inhibitors, the case of this compound underscores the importance of empirical in vitro and in vivo cytokine profiling to fully characterize a compound's biological activity beyond its primary enzymatic targets. The provided protocols offer a standardized approach for conducting such essential investigations.

References

A Comparative Meta-Analysis of JAK2 Inhibitors in Clinical Trials, Including Early Phase Data of XL019

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF), has been significantly reshaped by the development of Janus kinase (JAK) inhibitors. These targeted therapies address the dysregulated JAK-STAT signaling pathway central to the pathogenesis of these disorders. This guide provides a comparative overview of the clinical trial data for several key JAK2 inhibitors: ruxolitinib, fedratinib, pacritinib, momelotinib, and the investigational agent XL019. While the former have undergone extensive clinical evaluation and gained regulatory approval, data for this compound is limited to early-phase trials due to its discontinuation.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a critical pathway for numerous cytokines and growth factors involved in hematopoiesis and immune response. In MPNs, mutations in genes like JAK2 (most commonly the V617F mutation) lead to constitutive activation of this pathway, resulting in uncontrolled cell proliferation and the clinical manifestations of the disease.[1][2] JAK inhibitors function by blocking the kinase activity of JAK proteins, thereby inhibiting the downstream signaling events.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates Cytokine Cytokine Cytokine->CytokineReceptor STAT STAT JAK2->STAT pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene This compound This compound & other JAK Inhibitors This compound->JAK2 Inhibits

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of JAK2 inhibitors.

Comparative Efficacy of JAK2 Inhibitors

The primary goals of JAK inhibitor therapy in myelofibrosis are to reduce spleen size (splenomegaly) and alleviate disease-related symptoms. The following tables summarize key efficacy data from pivotal clinical trials for ruxolitinib, fedratinib, pacritinib, and momelotinib. Data for this compound is from a Phase I study and is not directly comparable due to the early stage of development and different endpoint assessments.

Table 1: Spleen Volume Reduction (SVR ≥35%) at 24 Weeks in JAK inhibitor-naïve Patients

InhibitorTrialNSVR ≥35%ComparatorNSVR ≥35%
Ruxolitinib COMFORT-I[2][3]15541.9%Placebo1540.7%
Fedratinib JAKARTA[4]9636%Placebo961%
Pacritinib *PERSIST-1[5]22024%Best Available Therapy (BAT)107-
Momelotinib SIMPLIFY-121526.5%Ruxolitinib21729%

Note: The PERSIST-1 trial for pacritinib included patients with thrombocytopenia, which can be a challenging population to treat.

Table 2: Symptom Response (≥50% reduction in TSS) at 24 Weeks in JAK inhibitor-naïve Patients

InhibitorTrialNTSS ≥50%ComparatorNTSS ≥50%
Ruxolitinib COMFORT-I[3]15545.9%Placebo1545.3%
Fedratinib JAKARTA[4]9636%Placebo967%
Pacritinib PERSIST-2[6]7432%Best Available Therapy (BAT)7214%
Momelotinib MOMENTUM[7]13025%Danazol659%

Note: TSS refers to the Total Symptom Score, a patient-reported outcome measuring the severity of myelofibrosis-related symptoms.

Safety Profile of JAK2 Inhibitors

The primary dose-limiting toxicities of JAK inhibitors are hematological, including anemia and thrombocytopenia. The following table summarizes the incidence of Grade 3 or 4 hematological adverse events from key clinical trials.

Table 3: Grade 3 or 4 Hematological Adverse Events (at 24 Weeks)

InhibitorTrialAnemiaThrombocytopenia
Ruxolitinib COMFORT-I[3][8]42%13%
Fedratinib JAKARTA[4][9]34%14%
Pacritinib PERSIST-2[6]22%32%
Momelotinib MOMENTUM[7]8%22%

A meta-analysis of seven clinical trials with 1,953 patients showed that momelotinib was associated with significantly less Grade 3/4 anemia compared to the other three JAK inhibitors.[10][11] Fedratinib was associated with a decreased incidence of thrombocytopenia.[10][11]

The Case of this compound

This compound is a potent and selective JAK2 inhibitor.[1] In preclinical studies, it demonstrated an IC50 of 2.3 nM for JAK2, with over 50-fold selectivity against other JAK family members (JAK1, JAK3, TYK2).[12]

A Phase I dose-escalation study of this compound was conducted in 30 patients with myelofibrosis.[12][13] The initial dosing regimens were 100, 200, and 300 mg orally on days 1-21 of a 28-day cycle.[12][13] While some clinical activity was observed, with three patients (10%) achieving an International Working Group-defined response, the trial was ultimately terminated due to the development of central and peripheral neurotoxicity in all patients.[12][13] Myelosuppression was reported to be minimal.[12][13]

Experimental Protocols

The clinical trials for the approved JAK2 inhibitors followed generally similar designs, with some key differences in patient populations and comparators.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Inclusion/Exclusion Criteria Met (e.g., Myelofibrosis Diagnosis, Platelet Count) Randomization Randomized to Treatment Arm Screening->Randomization Treatment_A JAK Inhibitor (e.g., Ruxolitinib, Fedratinib) Randomization->Treatment_A Treatment_B Comparator (Placebo or BAT) Randomization->Treatment_B FollowUp Regular Assessments (Spleen Size, Symptom Scores, Blood Counts) Treatment_A->FollowUp Treatment_B->FollowUp PrimaryEndpoint Primary Endpoint Analysis (e.g., SVR at 24 Weeks) FollowUp->PrimaryEndpoint SafetyAnalysis Safety and Tolerability Analysis FollowUp->SafetyAnalysis

Caption: A generalized workflow for a randomized, controlled clinical trial of a JAK inhibitor.

Key Methodological Aspects of Pivotal Trials:

  • COMFORT-I (Ruxolitinib): A double-blind, placebo-controlled Phase III trial in patients with intermediate-2 or high-risk myelofibrosis.[3][14] The primary endpoint was the proportion of patients achieving a ≥35% reduction in spleen volume at 24 weeks.[2][3]

  • JAKARTA (Fedratinib): A Phase III, randomized, double-blind, placebo-controlled trial in patients with intermediate-2 or high-risk myelofibrosis.[4] The primary endpoint was the proportion of patients with a ≥35% reduction in spleen volume from baseline at the end of cycle 6 (24 weeks).[4]

  • PERSIST-2 (Pacritinib): A Phase III randomized trial comparing pacritinib with the best available therapy (including ruxolitinib) in patients with myelofibrosis and thrombocytopenia (platelet count ≤100 × 10⁹/L).[6] The co-primary endpoints were the percentage of patients achieving a ≥35% reduction in spleen volume and a ≥50% reduction in Total Symptom Score at week 24.[6]

  • MOMENTUM (Momelotinib): A Phase III, randomized, double-blind trial comparing momelotinib to danazol in symptomatic and anemic patients with myelofibrosis previously treated with a JAK inhibitor.[7] The primary endpoint was the Total Symptom Score response rate at week 24.[7]

Conclusion

The development of JAK2 inhibitors has marked a significant advancement in the management of myelofibrosis. Ruxolitinib, fedratinib, pacritinib, and momelotinib have all demonstrated efficacy in reducing splenomegaly and improving symptoms, albeit with distinct safety profiles that allow for tailored therapeutic approaches based on a patient's clinical characteristics, such as the presence of anemia or thrombocytopenia. The case of this compound highlights the challenges in drug development, where unforeseen toxicities can halt the progression of a promising compound. While direct comparisons between these agents are limited by the lack of head-to-head trials in all settings, the available data and meta-analyses provide valuable insights for researchers and clinicians in the field. Future research will likely focus on combination therapies and novel agents to further improve outcomes for patients with myeloproliferative neoplasms.

References

Safety Operating Guide

Safe Disposal of XL019: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling XL019, a potent and selective JAK2 inhibitor, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection.[1][2][3][4] As a toxic and pharmaceutically active ingredient, all waste streams containing this compound require management as hazardous chemical waste.[1] This guide provides essential, step-by-step information for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is crucial to work within a designated area, such as a certified chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[1] Personnel must be thoroughly trained in handling potent compounds and wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is recommended.[1] Gloves should be changed immediately if contaminated.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Lab Coat: A dedicated, disposable or launderable lab coat should be worn. Reusable lab coats must be professionally laundered by a qualified service.

  • Respiratory Protection: If there is a risk of aerosol generation outside of a containment device, a properly fitted respirator (e.g., N95 or higher) should be used.

Waste Segregation and Disposal Procedures

All materials contaminated with this compound must be segregated from regular laboratory trash and disposed of as hazardous waste, typically through high-temperature incineration.[5][6] Adherence to your institution's Environmental Health & Safety (EHS) guidelines is mandatory.[6]

Table 1: this compound Waste Stream Management

Waste TypeDescriptionRecommended Disposal ContainerDisposal Procedure
Unused/Expired Solid this compound Pure this compound powder, expired stock.Labeled, sealed hazardous waste container (e.g., polyethylene jar).Collect in a clearly labeled, sealed container designated for "Potent Pharmaceutical Waste" or "Cytotoxic Waste." Arrange for pickup by your institution's EHS department for incineration. Do not attempt to dispose of down the drain or in regular trash.
Liquid this compound Waste Solutions of this compound (e.g., in DMSO), contaminated solvents, HPLC vials.[3]Labeled, sealed, and chemically compatible waste bottle (e.g., polyethylene jerry can).[3]Collect all liquid waste in a dedicated, leak-proof container.[3] The container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), solvent, and concentration. Arrange for EHS pickup.
Contaminated Labware Pipette tips, centrifuge tubes, vials, flasks, and other disposable plastic or glassware.Labeled, puncture-resistant hazardous waste container or a sturdy, lined cardboard box.Collect all contaminated disposable labware in a container clearly marked for "Cytotoxic Waste" or as directed by your EHS office. Do not place in regular trash or broken glass boxes.
Contaminated Sharps Needles, syringes, scalpels, or razor blades contaminated with this compound.Puncture-proof, leak-proof sharps container specifically labeled for "Cytotoxic Sharps Waste."[7]Immediately place all contaminated sharps into the designated sharps container.[7] Do not overfill. Seal the container when it is three-quarters full and arrange for EHS pickup.
Contaminated PPE Used gloves, disposable lab coats, bench paper, and other absorbent materials.Labeled, sealed plastic bag (e.g., yellow or red biohazard bag as per institutional policy).[3]Carefully remove PPE to avoid cross-contamination and place it into a designated waste bag.[3] Seal the bag and place it in the appropriate solid hazardous waste container for incineration.

Decontamination Protocol

All surfaces and equipment potentially contaminated with this compound must be thoroughly decontaminated at the end of each work session and immediately following any spills.

Experimental Protocol for Surface Decontamination:

  • Initial Cleaning: Prepare a solution of a laboratory-grade detergent in water.

  • Wiping Procedure: Using disposable, absorbent pads, wipe the contaminated surfaces with the detergent solution. Always wipe from the cleanest area towards the most contaminated area to avoid spreading the compound.[1]

  • Rinsing: Wipe the surfaces with pads soaked in clean water to remove the detergent.

  • Final Disinfection/Cleaning: Wipe the surfaces with 70% isopropyl alcohol.[1]

  • Drying: Allow the surfaces to air dry completely or use clean, disposable pads.

  • Waste Disposal: All used cleaning materials (pads, wipes) must be disposed of as solid contaminated waste as described in Table 1.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during work with this compound.

XL019_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Waste Segregation & Disposal cluster_decon Decontamination start Begin Work with this compound ppe Wear Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe containment Work in a Fume Hood or Biological Safety Cabinet ppe->containment waste_generated Waste Generated containment->waste_generated solid Unused Solid this compound or Contaminated PPE/Labware waste_generated->solid Solid liquid This compound Solutions (e.g., in DMSO) waste_generated->liquid Liquid sharps Contaminated Needles, Syringes, Scalpels waste_generated->sharps Sharps decon_step Decontaminate Work Surfaces (Detergent -> Water -> 70% IPA) waste_generated->decon_step After Work Completion solid_container Collect in Labeled Solid Hazardous Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Bottle liquid->liquid_container sharps_container Collect in Labeled Cytotoxic Sharps Container sharps->sharps_container ehs_pickup Arrange for EHS Pickup for Incineration solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup decon_waste Dispose of Cleaning Materials as Solid Hazardous Waste decon_step->decon_waste decon_waste->solid_container

Caption: Workflow for this compound Waste Segregation and Disposal.

References

Essential Safety and Handling Guide for the JAK2 Inhibitor XL019

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of XL019, a potent and selective JAK2 inhibitor. Adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination.

Hazard Identification and Immediate Precautions

This compound is classified as a toxic substance and is a moderate to severe irritant to the skin and eyes.[1] Handling should be restricted to personnel trained in the safe management of potent active pharmaceutical ingredients (APIs).[1]

Key Hazards:

  • Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: Can cause significant irritation upon contact.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The following table summarizes the required PPE for various procedures.

Procedure Required PPE Specifications and Best Practices
Weighing and Aliquoting (Dry Powder) Double Nitrile Gloves, Lab Coat, Chemical Splash Goggles, Face Shield, Respiratory ProtectionWork within a certified chemical fume hood or a glove box. Use powder-free nitrile gloves and change them frequently. An N95 or higher-rated respirator is recommended to prevent inhalation of fine particles.
Solution Preparation and Handling Nitrile Gloves, Lab Coat, Chemical Splash GogglesPrepare solutions in a chemical fume hood. Ensure gloves are compatible with the solvent used (e.g., DMSO).
Cell Culture and In Vitro Assays Nitrile Gloves, Lab Coat, Safety GlassesStandard cell culture aseptic techniques should be followed in a biological safety cabinet.
In Vivo Studies Nitrile Gloves, Lab Coat, Safety GlassesHandle prepared solutions with care. Be mindful of potential for splashes or aerosol generation during administration.
Waste Disposal Nitrile Gloves, Lab Coat, Chemical Splash GogglesFollow all hazardous waste disposal protocols.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Personnel Exposure
Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Control and Contain: If safe to do so, prevent the spread of the spill by using a chemical spill kit with appropriate absorbent materials. For powdered spills, gently cover with a damp paper towel to avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, working from the outside in.

  • Collect Waste: All materials used for cleanup must be collected in a sealed, properly labeled hazardous waste container.

  • Report: Report the spill to the appropriate environmental health and safety personnel.

Handling and Storage

Storage Conditions:

  • Short-term: 0-4°C for days to weeks.

  • Long-term: -20°C for months to years.

  • Stock Solutions: Can be stored at -20°C for the long term.

Solution Preparation:

  • This compound is soluble in DMSO but not in water.

  • For in vivo studies, a common formulation involves dissolving this compound in DMSO, then further diluting with agents like PEG300, Tween-80, and saline.

Disposal Plan

All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous pharmaceutical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all this compound-contaminated waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name (this compound) and associated hazards (Toxic, Irritant).

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocol: In Vitro JAK2 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on the JAK2/STAT5 pathway in a cell-based assay.

Objective: To determine the IC50 of this compound for the inhibition of EPO-stimulated STAT5 phosphorylation in human erythroleukemia (HEL) cells.

Materials:

  • HEL 92.1.7 cell line

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • Recombinant human erythropoietin (EPO)

  • Phosphate-buffered saline (PBS)

  • Fixation and permeabilization buffers

  • Anti-phospho-STAT5 (Tyr694) antibody

  • Flow cytometer

Procedure:

  • Cell Culture: Culture HEL 92.1.7 cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Plate cells at a density of 1 x 10^6 cells/well in a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium.

    • Add the this compound dilutions to the cells and incubate for 1-2 hours.

  • EPO Stimulation:

    • Stimulate the cells with a final concentration of 10 U/mL of human EPO for 15-30 minutes at 37°C.

  • Fixation and Permeabilization:

    • Fix the cells by adding a fixation buffer.

    • Permeabilize the cells using a permeabilization buffer.

  • Staining:

    • Incubate the cells with an anti-phospho-STAT5 antibody.

  • Flow Cytometry:

    • Analyze the cells using a flow cytometer to measure the levels of phosphorylated STAT5.

  • Data Analysis:

    • Calculate the percentage of inhibition of STAT5 phosphorylation for each this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualization of this compound Mechanism of Action

This compound is a potent and selective inhibitor of Janus kinase 2 (JAK2).[2] It functions by blocking the JAK/STAT signaling pathway, which is crucial for cell growth, differentiation, and survival.[3]

XL019_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2_inactive JAK2 (Inactive) Receptor->JAK2_inactive Activates JAK2_active JAK2 (Active) (Phosphorylated) JAK2_inactive->JAK2_active Phosphorylation STAT_inactive STAT (Inactive) JAK2_active->STAT_inactive Phosphorylates This compound This compound This compound->JAK2_active Inhibits STAT_active STAT (Active) (Dimerized & Phosphorylated) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Translocates & Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
XL019
Reactant of Route 2
Reactant of Route 2
XL019

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.